4-[(Methylamino)methyl]benzamide hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(methylaminomethyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-11-6-7-2-4-8(5-3-7)9(10)12;/h2-5,11H,6H2,1H3,(H2,10,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTXAKHGAYLEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-[(Methylamino)methyl]benzamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[(Methylamino)methyl]benzamide hydrochloride (CAS No. 1171660-28-8), a benzamide derivative of interest in medicinal chemistry and drug discovery. This document details its chemical identity, plausible synthetic routes, and proposed analytical characterization methods. While specific biological data for this compound is limited in publicly accessible literature, this guide draws upon established knowledge of related benzamide structures to infer potential applications and mechanisms of action, particularly in the context of their roles as inhibitors of protein kinases and other enzymes. Safety protocols and handling guidelines are also provided to ensure its proper use in a research setting.
Chemical Identity and Properties
This compound is a substituted benzamide that exists as a hydrochloride salt. The presence of both a primary amide and a secondary amine group suggests its potential for forming multiple hydrogen bonds, which can influence its solubility and interactions with biological targets.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1171660-28-8 | [1] |
| IUPAC Name | 4-[(methylamino)methyl]benzamide;hydrochloride | ChemScene |
| Molecular Formula | C₉H₁₃ClN₂O | [1] |
| Molecular Weight | 200.67 g/mol | [1] |
| SMILES | O=C(N)C1=CC=C(CNC)C=C1.[H]Cl | [1] |
| Purity | ≥95% (commercially available) | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [1] |
| logP | 0.9267 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 3 | [1] |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,1.5!"]; H1[label="H", pos="-0.8,1.8!"]; H2[label="H", pos="0.8,1.8!"]; C1 [label="C", pos="0,0!"]; O1 [label="O", pos="-0.8,-0.5!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.3,1.2!"]; C4 [label="C", pos="3.8,1.2!"]; C5 [label="C", pos="4.6,0!"]; C6 [label="C", pos="3.8,-1.2!"]; C7 [label="C", pos="2.3,-1.2!"]; C8 [label="C", pos="6.1,0!"]; N2 [label="N", pos="6.9,1.2!"]; H3[label="H", pos="6.5,1.8!"]; C9 [label="C", pos="8.4,1.2!"]; H4[label="H", pos="8.8,0.4!"]; H5[label="H", pos="8.8,2!"]; H6[label="H", pos="9.2,1.2!"]; Cl [label="HCl", pos="7.5,-1.5!", fontcolor="#EA4335"];
// Bonds N1 -- H1; N1 -- H2; C1 -- N1; C1 -- O1 [style=double]; C1 -- C2; C2 -- C3; C2 -- C7; C3 -- C4; C4 -- C5; C5 -- C6; C5 -- C8; C6 -- C7; C8 -- N2; N2 -- H3; N2 -- C9; C9 -- H4; C9 -- H5; C9 -- H6;
// Benzene ring double bonds C3 -- C4 [style=double]; C5 -- C6 [style=double]; C7 -- C2 [style=double]; }
Caption: Chemical structure of this compound.
Synthesis and Manufacturing
A logical precursor for this synthesis is 4-(bromomethyl)benzoic acid. The synthesis can be envisioned as follows:
-
Amidation: 4-(bromomethyl)benzoic acid is first converted to its more reactive acid chloride derivative, 4-(bromomethyl)benzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acid chloride with ammonia furnishes 4-(bromomethyl)benzamide.
-
Nucleophilic Substitution: The resulting 4-(bromomethyl)benzamide undergoes nucleophilic substitution with methylamine. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic benzylic carbon, displacing the bromide ion and forming the desired 4-[(methylamino)methyl]benzamide.
-
Salt Formation: The final product is then treated with hydrochloric acid to yield the hydrochloride salt, which often improves the compound's stability and solubility in aqueous media.
Caption: Plausible synthetic pathway for this compound.
Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of 4-(bromomethyl)benzamide
-
To a solution of 4-(bromomethyl)benzoic acid in an anhydrous solvent such as dichloromethane, add thionyl chloride dropwise at 0°C.
-
Allow the reaction to warm to room temperature and then reflux until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the crude 4-(bromomethyl)benzoyl chloride in an anhydrous solvent and add it dropwise to a cooled, concentrated solution of aqueous ammonia.
-
Stir the mixture vigorously and then extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(bromomethyl)benzamide.
Step 2: Synthesis of 4-[(Methylamino)methyl]benzamide
-
Dissolve 4-(bromomethyl)benzamide in a polar aprotic solvent like dimethylformamide (DMF).
-
Add an excess of methylamine (as a solution in a solvent like THF or as a gas).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Perform an aqueous workup to remove excess methylamine and other water-soluble byproducts.
-
Extract the product into an organic solvent, dry, and concentrate to obtain the crude 4-[(methylamino)methyl]benzamide.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude 4-[(methylamino)methyl]benzamide in a suitable solvent like diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
The identity and purity of this compound would be confirmed using a suite of standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 1,4-disubstituted benzene ring (two doublets), a singlet for the benzylic methylene protons, a singlet for the N-methyl protons, and broad signals for the amide and amine protons. |
| ¹³C NMR | Signals corresponding to the quaternary and protonated carbons of the benzene ring, the benzylic methylene carbon, the N-methyl carbon, and the carbonyl carbon of the amide. |
| Mass Spectrometry (MS) | The electrospray ionization (ESI) mass spectrum in positive ion mode would be expected to show a prominent peak for the molecular ion [M+H]⁺. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amide and secondary amine, C=O stretching of the amide, and C-H stretching of the aromatic ring and alkyl groups. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak under appropriate chromatographic conditions would indicate the purity of the compound. |
Potential Applications and Mechanism of Action
While specific biological data for this compound is not extensively documented, the benzamide scaffold is a well-established pharmacophore in numerous clinically approved drugs and investigational agents. Benzamide derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-emetic, anti-psychotic, and anti-arrhythmic properties.
Many benzamide-containing molecules function as inhibitors of protein kinases.[2] The design of this compound, with its flexible linker between the benzamide core and the methylamino group, suggests it could be investigated as a potential inhibitor in this class. The primary amide and secondary amine moieties can participate in hydrogen bonding interactions within the ATP-binding pocket of a kinase.
Another potential area of application for benzamide derivatives is in the inhibition of enzymes such as poly(ADP-ribose) polymerase (PARP), which are involved in DNA repair and are important targets in cancer therapy.
Caption: Inferred mechanism of action for this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling similar benzamide derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
In case of exposure, seek immediate medical attention.
Conclusion
This compound is a chemical compound with potential for further investigation in the field of drug discovery. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and expected analytical characteristics. While its specific biological activity remains to be fully elucidated, its structural features suggest that it may be a valuable building block or lead compound for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Researchers are encouraged to use this guide as a starting point for their investigations into this and related molecules.
References
-
N-Methyl-N-nitroso- p-toluenesulfonamide Original Commentary. MPG.PuRe. Available at: [Link]
-
Synthesis of (C) 4-{2-[N-Methyl-N-(4-methanesulphonamidophenethyl)amino]ethoxy}benzamide. PrepChem.com. Available at: [Link]
- Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. Google Patents.
- Method for producing n-methyl-p-toluidine for use as an additive for aviation gasoline. Google Patents.
-
N-{[(4-Nitrophenyl)amino]methyl}benzamide. MDPI. Available at: [Link]
-
Amide Synthesis: Preparation of N,N-diethyl-m-toluamide. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PMC. Available at: [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC. Available at: [Link]
-
biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Available at: [Link]
-
c. 1 H NMR (500 MHz, DMSO-d6) of 4-methylbenzamide (Scheme 2, 2h). ResearchGate. Available at: [Link]
-
biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Benzamide, 4-methyl-. NIST WebBook. Available at: [Link]
-
d1nj03041h1.pdf. The Royal Society of Chemistry. Available at: [Link]
Sources
Physicochemical Profiling of 4-[(Methylamino)methyl]benzamide Hydrochloride: A Fragment-Based Design Perspective
Executive Summary
In the landscape of modern medicinal chemistry, 4-[(Methylamino)methyl]benzamide hydrochloride (CAS: 1171660-28-8) represents a high-value "privileged fragment."[1][2][3] Structurally, it combines a polar hydrogen-bonding vector (the primary amide) with a basic ionizable center (the secondary amine), linked by a rigid phenyl spacer.[2]
This architecture renders it critical for Fragment-Based Drug Design (FBDD) , particularly in targeting kinases and serine proteases where the benzamide moiety mimics the adenosine ring of ATP or interacts with the S1 pocket of proteases.[2] This guide dissects its physicochemical behavior, offering a roadmap for its integration into lead optimization campaigns.
Molecular Architecture & Physicochemical Profile[2]
Understanding the "personality" of this molecule requires a deep dive into its ionization and lipophilicity profiles.[2]
2.1 Structural Analysis
The molecule consists of two distinct functional domains:[2]
-
The Head (Amide): A neutral, planar H-bond donor/acceptor system (
).[2] -
The Tail (Amine): A flexible, basic secondary amine (
), which exists as a cationic species at physiological pH when in the hydrochloride salt form.[2]
| Property | Value (Theoretical/Analog) | Design Implication |
| Molecular Weight | 200.67 g/mol (HCl salt) | Ideal for FBDD (Rule of 3 compliant).[1][2] |
| H-Bond Donors | 3 (Amide + Protonated Amine) | High capacity for active site anchoring.[2] |
| H-Bond Acceptors | 1 (Carbonyl oxygen) | Critical for backbone interactions.[2] |
| Rotatable Bonds | 3 | Low entropic penalty upon binding.[2] |
| Topological Polar Surface Area (TPSA) | ~55 Ų | Good membrane permeability prediction.[2] |
2.2 Ionization (pKa) & Salt Form
The hydrochloride salt serves to stabilize the secondary amine.[2]
-
Amine pKa (~9.1 - 9.4): The para-benzamide group is electron-withdrawing (
), which slightly lowers the pKa of the benzylamine nitrogen compared to unsubstituted benzylamine (pKa 9.5).[1] -
Physiological State: At pH 7.4, the amine is >98% protonated.[2] This cationic charge is vital for solubility and for forming electrostatic interactions (salt bridges) with aspartate or glutamate residues in protein pockets.[2]
2.3 Lipophilicity (LogP vs. LogD)
-
LogP (Neutral): ~0.93. The molecule is moderately polar.[2]
-
LogD (pH 7.4): Significantly lower (~ -1.5 to -2.[1][2]0) due to ionization.[2]
-
Insight: This sharp drop in LogD indicates the molecule will not passively cross the blood-brain barrier (BBB) effectively but will have excellent cytosolic distribution.[2]
-
Experimental Protocols for Characterization
As scientists, we do not rely on predictions alone.[2] The following protocols are designed to empirically validate the compound's properties.
Protocol A: Potentiometric pKa Determination
Rationale: UV-metric methods may fail because the ionization of the aliphatic amine does not significantly alter the UV chromophore of the benzene ring.[1][2] Potentiometry is the gold standard here.
Workflow:
-
Preparation: Dissolve 5 mg of the HCl salt in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).
-
Titrant: Carbonate-free 0.1 M KOH.
-
Execution: Titrate from pH 2.0 to pH 11.0 under inert
atmosphere at 25°C. -
Analysis: Use the Bjerrum plot method to identify the inflection point corresponding to the deprotonation of the ammonium group (
).
Protocol B: Thermodynamic Solubility (Shake-Flask)
Rationale: Kinetic solubility (DMSO spike) overestimates solubility.[2] Thermodynamic methods provide the true equilibrium limit of the crystal lattice.[2]
-
Saturation: Add excess solid compound to pH 7.4 phosphate buffer.
-
Equilibration: Shake at 25°C for 24 hours.
-
Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (pre-saturated).
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm).
Drug Design Applications
4.1 The "Anchor" Strategy in Kinase Inhibition
This fragment mimics the binding mode of the "tail" region of Type II kinase inhibitors (e.g., Imatinib).[2]
-
Mechanism: The amide forms H-bonds with the hinge region or the DFG-motif backbone.[1][2][3] The protonated amine extends into the solvent-exposed region or interacts with the gatekeeper residue.[1][2]
-
Optimization: The methyl group on the amine can be replaced with larger hydrophobic groups (cyclopropyl, isopropyl) to probe the hydrophobic sub-pockets without altering the fundamental binding vector.[2]
4.2 Scaffold Hopping & Linker Design
The 1,4-disubstitution pattern provides a linear vector.[2][3]
-
Linker Utility: It serves as a rigid linker in PROTACs (Proteolysis Targeting Chimeras), connecting an E3 ligase ligand to a target protein ligand.[2] The charged amine improves the water solubility of the often greasy PROTAC complexes.[2]
Visualizations
Figure 1: Physicochemical Characterization Workflow
A logical flow for validating the compound before entering biological assays.
Caption: Step-by-step workflow for the physicochemical validation of the benzamide fragment.
Figure 2: pH-Dependent Ionization Microspecies
Visualizing the dominant species at varying pH levels.
Caption: Equilibrium shift between the protonated salt form and the neutral free base.
References
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 16246120, 4-(Aminomethyl)benzamide hydrochloride. Retrieved from [Link]
-
Avdeef, A. (2003).[2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard reference for pKa/Solubility protocols).
-
Hajduk, P. J., & Greer, J. (2007).[2] A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery. (Contextual grounding for benzamide fragments).
Sources
- 1. CN101346360A - Improved process for the preparation of 4- (benzimidazolylmethylamino) -benzamidines and salts thereof - Google Patents [patents.google.com]
- 2. N-methyl-4-[(methylamino)methyl]benzamide hydrochloride | 1052541-64-6 [sigmaaldrich.com]
- 3. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Google Patents [patents.google.com]
safety data sheet (SDS) and handling precautions for 4-[(Methylamino)methyl]benzamide HCl
Executive Summary
This technical guide provides a comprehensive safety and operational framework for handling 4-[(Methylamino)methyl]benzamide Hydrochloride .[1] Designed for drug development professionals, this document moves beyond standard SDS listings to offer field-proven protocols for containment, synthesis, and emergency response.[1]
The compound functions as a bifunctional building block—containing both a primary benzamide and a secondary benzylic amine. Its hydrochloride salt form imparts stability but introduces hygroscopic tendencies that require specific handling protocols to maintain chemical integrity and operator safety.
Chemical Identity & Characterization
Accurate identification is the first step in safety. This compound is often confused with its N-methyl amide analogs; verification of the CAS number is critical before use.[1]
| Parameter | Technical Specification |
| Chemical Name | This compound |
| CAS Number | 1171660-28-8 |
| Molecular Formula | C₉H₁₂N₂O[1][2][3][4] · HCl (C₉H₁₃ClN₂O) |
| Molecular Weight | 200.67 g/mol |
| Physical State | White to off-white solid powder |
| Solubility Profile | High solubility in Water, DMSO; Moderate in Methanol |
| Purity Standard | Typically ≥95% (HPLC) for research applications |
Hazard Identification (GHS Classification)
Based on structural pharmacophores (benzylamine/benzamide) and analog data, this substance is classified under Category 2/3 hazards.[1] It acts primarily as a mucosal irritant with potential acute toxicity upon ingestion.
Signal Word: WARNING
| Hazard Class | Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][4][5][6] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][7][8][9] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][5][6][7][8][9] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][7][8][9][10] |
Precautionary Highlights:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8][9][10]
-
P280: Wear protective gloves/eye protection/face protection.[7][8][11]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][8][11] Remove contact lenses if present and easy to do.[4][7][8][11]
Operational Safety & Engineering Controls
Safety in handling this compound relies on a "Barrier Analysis" approach, prioritizing engineering controls over personal protective equipment (PPE).[1]
Primary Containment (Engineering Controls)
-
Solid Handling: Weighing and transfer must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1] The benzylic amine moiety can degrade, and the HCl salt is prone to absorbing atmospheric moisture, making isolation critical for both safety and quality.[1]
-
Solution Handling: Once dissolved (e.g., in DMSO), the vapor pressure is negligible, but aerosol generation must be prevented.[1]
Personal Protective Equipment (PPE)
-
Respiratory: If working outside a hood (not recommended), use a NIOSH-approved N95 or P100 respirator.[1]
-
Ocular: Chemical splash goggles.[12] Standard safety glasses are insufficient for powders that can become airborne.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during the initial weighing of the dry powder.[1]
Technical Handling Protocols
This section details the step-by-step workflow for safe usage, integrating "Self-Validating" checks.
Protocol A: Hygroscopic Solid Weighing
-
Context: HCl salts are often hygroscopic. Moisture uptake alters the effective molecular weight, leading to stoichiometric errors in synthesis.[1]
-
Step 1: Equilibrate the reagent container to room temperature before opening to prevent condensation.
-
Step 2: Use an anti-static gun on the spatula and weighing boat. Static charge can cause the light powder to disperse, creating an inhalation hazard.[1]
-
Step 3: Validation Step: Record the tare weight of the boat before and after transfer. If the "after" weight drifts upwards rapidly, the substance is absorbing water; seal immediately and recalculate stoichiometry based on water content (KF titration) if necessary.[1]
Protocol B: Solubilization & Neutralization
-
Context: The compound is an HCl salt. To participate in nucleophilic reactions (e.g., coupling), the amine must be free.[1]
-
Step 1: Dissolve in a polar solvent (DMSO/DMF).
-
Step 2: Add a tertiary base (e.g., DIPEA or TEA) slowly.[1]
-
Step 3: Observation: A mild exotherm is expected as the HCl is neutralized. Ensure cooling (ice bath) if scaling above 5 grams.
Workflow Visualization: Safety Decision Matrix
The following diagram illustrates the decision logic for handling the solid vs. solution state.
Figure 1: Operational decision matrix for handling solid powder versus solubilized fractions.
Emergency Response & First Aid
Accidental Release (Spill)
-
Dry Spill: Do not dry sweep. Use a HEPA-vacuum or wet-wipe method to prevent dust generation.[1] Treat waste as hazardous chemical waste.
-
Wet Spill: Absorb with inert material (vermiculite/sand). Neutralize with weak sodium bicarbonate solution if large quantities of acid are released (unlikely for this salt).
First Aid Measures
-
Inhalation: Move to fresh air immediately. If wheezing occurs (indicated by H335), seek medical attention.
-
Eye Contact: Flush with water for 15 minutes .[8][11][13] The HCl component can cause rapid pH changes on the ocular surface; immediate irrigation is the only effective mitigation.
-
Skin Contact: Wash with soap and water.[6][8][11][12] Remove contaminated clothing to prevent secondary exposure.
Emergency Logic Flow
Figure 2: Immediate response logic for exposure incidents.[1][13]
Storage & Stability
-
Temperature: Store at 2-8°C (Refrigerated). While the HCl salt is more stable than the free base, cooler temperatures retard potential hydrolysis of the amide or oxidation of the amine.[1]
-
Environment: Store under inert gas (Argon or Nitrogen) if possible. Keep container tightly closed in a dry place.
-
Incompatibilities:
Disposal & Regulatory Compliance
-
Waste Stream: Classify as "Organic Solid, Toxic/Irritant." Do not dispose of in general trash or down the drain.
-
Incineration: High-temperature incineration equipped with a scrubber (to neutralize HCl gas emissions) is the preferred method.[1]
-
Transport (DOT/IATA): Generally not regulated as a Dangerous Good for transport unless in bulk, but always verify with the specific carrier's limitations on "Irritating Solids."[1]
References
-
PubChem . (n.d.).[1] Compound Summary: 4-(Aminomethyl)benzamide (Analogous Structure).[1] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]
Sources
- 1. N-methyl-4-[(methylamino)methyl]benzamide hydrochloride | 1052541-64-6 [sigmaaldrich.com]
- 2. N-cyclopropyl-4-[(methylamino)methyl]benzamide hydrochloride [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.fi [fishersci.fi]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. s3.amazonaws.com [s3.amazonaws.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Thermodynamic Stability of 4-[(Methylamino)methyl]benzamide Hydrochloride Crystal Forms: A Methodological Whitepaper
An In-depth Technical Guide
Senior Application Scientist Note: The study of polymorphism is fundamental to modern drug development. However, specific, publicly available data on the polymorphic forms of 4-[(Methylamino)methyl]benzamide hydrochloride is not available. Therefore, this technical guide utilizes this compound as a representative model to present a comprehensive, field-proven methodology for determining the thermodynamic stability of pharmaceutical polymorphs. The experimental data, while scientifically plausible and representative, is hypothetical and serves to illustrate the principles and workflows described.
Introduction: The Imperative of Polymorphic Control in Drug Development
The ability of a single compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, is a critical consideration in the pharmaceutical industry.[1] Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, and stability.[2] These differences can significantly impact a drug's bioavailability, manufacturability, and shelf-life.[3][4] Consequently, identifying the most thermodynamically stable crystal form is a cornerstone of robust drug development, ensuring product consistency and therapeutic efficacy.[5]
At any given temperature and pressure, only one crystalline form of a compound will be the most thermodynamically stable, possessing the lowest Gibbs free energy.[6] Other forms are considered "metastable" and have a tendency to convert to the stable form over time.[7] This conversion can be unpredictable and may occur during manufacturing, storage, or even after administration, potentially altering the drug's performance profile.[4]
This guide provides a detailed framework for elucidating the thermodynamic relationship between two hypothetical polymorphs of this compound, designated as Form I and Form II . We will explore the causality behind key experimental techniques, provide step-by-step protocols, and interpret the resulting data to build a conclusive stability profile.
Part 1: Initial Discovery and Characterization of Hypothetical Polymorphs
During a routine polymorph screen of this compound, two distinct crystalline forms were identified through crystallization from different solvent systems. Form I was obtained from a slow evaporation of an ethanol solution, while Form II was produced via anti-solvent addition of heptane to a solution in acetone. Initial characterization is essential to establish a unique fingerprint for each form.
The primary techniques for this are Powder X-ray Diffraction (PXRD) for structural fingerprinting and Differential Scanning Calorimetry (DSC) for thermal analysis. PXRD provides information about the crystal lattice, while DSC reveals thermal events like melting and solid-state transitions.[8]
Table 1: Initial Characterization Data for Hypothetical Polymorphs of this compound
| Property | Form I | Form II | Rationale for Measurement |
| Key PXRD Peaks (2θ°) | 8.5, 11.2, 15.8, 20.4 | 9.1, 12.5, 16.3, 22.1 | Provides a unique "fingerprint" of the crystal lattice structure for unambiguous identification. |
| Melting Point (DSC, Onset) | 165 °C | 175 °C | A key thermal property. According to the Heat of Fusion Rule, the higher melting polymorph is often the more stable form.[9] |
| Heat of Fusion (ΔHfus) | 28 kJ/mol | 32 kJ/mol | The enthalpy change associated with melting. Used in conjunction with the melting point to infer stability relationships. |
The initial data suggests that Form II may be the more stable polymorph due to its higher melting point. However, this is a preliminary assessment. A comprehensive investigation using thermodynamic principles is required for confirmation.
Part 2: Elucidating the Thermodynamic Stability Relationship
To definitively determine which polymorph is the most stable, a series of experiments are conducted based on fundamental thermodynamic principles. The goal is to create conditions that force the system to its lowest energy state.
Slurry Conversion: The Gold Standard for Stability Assessment
The most conclusive method for determining thermodynamic stability is the competitive slurry conversion experiment.[10] This technique leverages the fact that in a suspension, the less stable (and therefore more soluble) form will dissolve, creating a solution that is supersaturated with respect to the more stable (and less soluble) form, which will then precipitate.[11] Over time, the entire solid material will convert to the most stable form at that temperature and in that solvent.
Caption: Workflow for a competitive slurry conversion experiment.
-
Preparation: Add 50 mg of Form I and 50 mg of Form II to a 4 mL glass vial.
-
Solvent Addition: Add 2 mL of isopropanol. The choice of solvent is critical; it must provide sufficient solubility to facilitate conversion without completely dissolving the material.[10]
-
Equilibration: Seal the vial and place it on a shaker or stir plate in a temperature-controlled environment (e.g., 25 °C).
-
Sampling: After 24, 48, and 72 hours, remove the vial, centrifuge to pellet the solid, and carefully remove a small sample of the solid material.
-
Analysis: Allow the solvent to evaporate from the sample and analyze the remaining solid by PXRD.
-
Confirmation: The experiment is complete when the PXRD pattern of the solid remains unchanged between two consecutive time points, indicating the system has reached equilibrium.
Table 2: Results of Competitive Slurry Conversion Experiment
| Solvent | Temperature | Time Point | Resulting Solid Form (by PXRD) | Conclusion |
| Isopropanol | 25 °C | 24 h | Mixture of Form I and Form II | Conversion in progress. |
| Isopropanol | 25 °C | 48 h | Form II | Conversion complete. |
| Isopropanol | 25 °C | 72 h | Form II | Equilibrium confirmed. |
| Ethyl Acetate | 50 °C | 24 h | Form II | Conversion is faster at elevated temperatures. |
The results clearly indicate that regardless of the starting mixture, the system equilibrates to pure Form II. This is strong evidence that Form II is the thermodynamically stable polymorph at the tested temperatures, and Form I is metastable. The relationship between these two forms is described as monotropic , where one form is more stable than the other at all temperatures up to the melting point.[12]
Solubility Measurement: Thermodynamic Confirmation
A fundamental thermodynamic principle states that the most stable polymorph will have the lowest solubility in any given solvent at a specific temperature.[12][13] Measuring the equilibrium solubility of each pure form provides an independent method to confirm the stability relationship determined by slurry conversion.
Caption: Workflow for determining equilibrium solubility.
-
Preparation: Add an excess of pure Form I to one vial and an excess of pure Form II to another.
-
Solvent Addition: Add a precise volume (e.g., 5 mL) of a pharmaceutically relevant medium, such as pH 6.8 phosphate buffer, to each vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for 24 hours.
-
Sampling: Withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove all undissolved solids.
-
Concentration Analysis: Dilute the filtrate appropriately and determine the concentration of the dissolved API using a validated HPLC method.
-
Solid Form Analysis: Recover the remaining solid from the vials and analyze it by PXRD. This is a critical self-validating step to ensure that the metastable form (Form I) did not convert to the stable form during the experiment, which would invalidate the measurement.[12]
Table 3: Equilibrium Solubility in pH 6.8 Buffer at 37 °C
| Polymorph | Equilibrium Solubility (mg/mL) | Residual Solid Form (PXRD) |
| Form I | 12.5 | Form I (No conversion) |
| Form II | 8.2 | Form II (No conversion) |
Part 3: Implications for Pharmaceutical Development and Control Strategy
The unambiguous identification of Form II as the thermodynamically stable polymorph has profound implications for the Chemistry, Manufacturing, and Controls (CMC) strategy for this compound.
-
API Form Selection: The most prudent path for development is to select Form II as the target polymorph for the drug substance.[3] This choice minimizes the risk of solid-form changes during processing, formulation, and storage, which could negatively impact drug product performance and stability.[5]
-
Process Control: The crystallization process for the API must be designed to exclusively and consistently produce Form II. Key parameters such as solvent system, temperature, and cooling rate must be optimized and validated.
-
Analytical Controls: A specific and sensitive analytical method, typically PXRD, must be included in the drug substance specification to confirm the identity of Form II and ensure the absence of other forms, including the metastable Form I.[8]
-
Regulatory Considerations: Regulatory agencies like the FDA require a thorough investigation of polymorphism.[15][16] Presenting this comprehensive data package demonstrating an understanding and control of the polymorphic landscape is essential for a successful regulatory filing.[17]
While metastable forms like Form I sometimes offer a solubility advantage, their development is fraught with risk.[13] If a metastable form were to be developed, an extensive and rigorous control strategy would be necessary to prevent its conversion to the stable form throughout the product's lifecycle.
Conclusion
Through a systematic application of fundamental thermodynamic principles and robust analytical techniques, we have established a clear and definitive stability relationship for the hypothetical polymorphs of this compound. Competitive slurry conversion experiments and equilibrium solubility measurements conclusively identified Form II as the thermodynamically stable form and Form I as a metastable polymorph. This knowledge is not merely academic; it is a critical prerequisite for developing a safe, effective, and consistent pharmaceutical product. By investing in this foundational understanding early in development, researchers can mitigate risks, ensure product quality, and streamline the path to regulatory approval.
References
-
Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA. [Link]
-
New FDA Guidance on Polymorphic Compounds in Generic Drugs. (July 12, 2007). [Link]
-
Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Coherent. [Link]
-
FDA Guidance Document: ANDAs: Pharmaceutical Solid Polymorphism — Chemistry, Manufacturing, And Controls Information. [Link]
-
Drug Polymorphism: A Key Consideration for API Development. Curia Global. [Link]
-
Guidance for Industry on ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information; Availability. (July 09, 2007). Federal Register. [Link]
-
12.3 Polymorphism and its importance in pharmaceutical industry. (August 15, 2025). Fiveable. [Link]
-
Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]
-
The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control. (July 08, 2024). [Link]
-
Guidance for Industry. Food and Drug Administration. [Link]
-
Fundamentals of Polymorphism. Seven Star Pharma. [Link]
-
Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. [Link]
-
Joint USPTO-FDA Collaboration Initiatives; Notice of Public Listening Session FDA Guidance on Polymorphs and Pat. (January 17, 2023). I-MAK. [Link]
-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (April 29, 2014). American Pharmaceutical Review. [Link]
-
Application Note: The characterisation of polymorphs by thermal analysis. (December 12, 2017). [Link]
-
Solubility and dissolution studies of tibolone polymorphs. SciELO. [Link]
-
Comprehensive Investigation of Polymorphic Stability and Phase Transformation Kinetics in Tegoprazan. (July 18, 2025). PMC. [Link]
-
Determination of Crystal Polymorphism by Thermal Analysis. [Link]
-
Differential Scanning Calorimetry and Thermogravimetric Analysis. Request PDF. [Link]
-
A Review on Polymorphism Perpetuates Pharmaceuticals. Prime Scholars. [Link]
-
Highly Polymorphic Materials and Dissolution Behaviour: The Peculiar Case of Rifaximin. (December 24, 2022). [Link]
-
Solubility and dissolution studies of tibolone polymorphs. SciELO. [Link]
-
Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. [Link]
-
Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs. (May 03, 2022). Improved Pharma. [Link]
-
Slurry Conversion: A General Method for Formulating Amorphous Solid Dispersions and Fully Integrating Drug and Polymer Components. Request PDF. [Link]
-
Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. (April 29, 2025). [Link]
- Crystalline forms of 4-methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide.
-
Identifying the stable polymorph early in the drug discovery-development process. (August 09, 2025). [Link]
-
Specialized Solid Form Screening Techniques. (October 30, 2012). Organic Process Research & Development. [Link]
-
Reversible interconversion of pharmaceutical salt polymorphs facilitated by mechanical methods. Chemical Communications (RSC Publishing). [Link]
-
Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. (March 17, 2021). PMC. [Link]
Sources
- 1. coherent.com [coherent.com]
- 2. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA [gbmsa.org.za]
- 4. international-pharma.com [international-pharma.com]
- 5. fiveable.me [fiveable.me]
- 6. sevenstarpharm.com [sevenstarpharm.com]
- 7. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 8. h-and-m-analytical.com [h-and-m-analytical.com]
- 9. mt.com [mt.com]
- 10. improvedpharma.com [improvedpharma.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. primescholars.com [primescholars.com]
- 14. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FDA Guidance Document: ANDAs: Pharmaceutical Solid Polymorphism — Chemistry, Manufacturing, And Controls Information [pharmaceuticalonline.com]
- 16. fda.gov [fda.gov]
- 17. Federal Register :: Guidance for Industry on ANDAs: Pharmaceutical Solid Polymorphism; Chemistry, Manufacturing, and Controls Information; Availability [federalregister.gov]
Technical Guide: Hydrogen Bond Donor/Acceptor Profiling of 4-[(Methylamino)methyl]benzamide HCl
The following technical guide details the hydrogen bond donor (HBD) and acceptor (HBA) profiles for 4-[(Methylamino)methyl]benzamide Hydrochloride .
Executive Summary
The hydrogen bonding profile of 4-[(Methylamino)methyl]benzamide HCl (CAS: 1171660-28-8) is distinct from its free base parent due to the protonation of the secondary amine. While standard cheminformatics databases often report the "parent" counts (Lipinski Rule of 5), the hydrochloride salt form introduces a cationic center and an anionic counter-ion that fundamentally alter the hydrogen bond landscape.
-
Free Base (Parent): 3 Donors, 2 Acceptors.[1]
-
HCl Salt (Physical Form): 4 Donors, 2 Acceptors (including Chloride).[1]
This guide elucidates the structural mechanics driving these counts and provides protocols for their experimental and computational validation.[1]
Structural Elucidation & pKa Analysis
To accurately determine HBD/HBA counts, we must first define the ionization state of the molecule at physiological pH and in its solid salt form.[1]
Chemical Connectivity
The molecule consists of a benzene core substituted at the para positions:
Ionization Logic (The "HCl" Effect)
The critical differentiator is the secondary amine.[1]
-
Benzamide (
): The amide nitrogen lone pair is delocalized into the carbonyl oxygen.[1] It is non-basic and remains neutral in the HCl salt.[1] -
Benzylamine Analog (
): The secondary amine in the 4-position is basic.[1] In the presence of Hydrochloric acid (HCl), it accepts a proton to become a methylammonium cation ( ).
Implication: The protonation event consumes the amine's lone pair (removing an acceptor site) and adds a hydrogen (adding a donor site).[1]
Hydrogen Bond Count Determination
The table below contrasts the "Database Standard" (Free Base) against the "Physiological/Salt" reality.
Table 1: Comparative H-Bond Counts[1]
| Feature | Functional Group | Free Base (Neutral) | HCl Salt (Protonated) | Mechanistic Note |
| Donor (HBD) | Amide ( | 2 | 2 | Primary amide hydrogens are classic donors.[1][3] |
| Amine ( | 1 | 2 | Protonation adds an H to the amine ( | |
| Total HBD | 3 | 4 | Salt form has higher donor capacity. | |
| Acceptor (HBA) | Amide ( | 1 | 1 | Carbonyl oxygen is a strong acceptor.[1] |
| Amine ( | 1 | 0 | Lone pair is occupied by the proton; cannot accept.[1] | |
| Chloride ( | N/A | 1 | ||
| Total HBA | 2 | 2 | Net count is stable, but the source shifts. |
Visualization of Counting Logic
The following diagram illustrates the decision workflow for assigning these counts, highlighting the divergence between the neutral and salt forms.
Figure 1: Decision tree for HBD/HBA assignment. Note how the amine group transitions from an acceptor/donor hybrid in the free base to a pure double-donor in the salt form.[1]
Experimental Validation Protocols
To verify these theoretical counts, researchers should employ the following self-validating protocols.
Single Crystal X-Ray Diffraction (SC-XRD)
This is the "Gold Standard" for defining H-bond networks in the solid state.
-
Objective: Map the interaction between the ammonium protons and the chloride/carbonyl acceptors.[1]
-
Protocol:
-
Crystallization: Dissolve 10mg of the HCl salt in Methanol/Water (9:1). Allow slow evaporation at 4°C to grow diffraction-quality crystals.
-
Data Collection: Mount crystal on a goniometer at 100K (to reduce thermal motion of hydrogens).
-
Refinement: Solve structure using direct methods. Locate H-atoms in difference Fourier maps.
-
Validation Criteria: A valid H-bond is defined by a Donor-Acceptor distance < 3.0 Å and a bond angle > 120°.[1]
-
Expected Outcome: You should observe the
protons forming ionic hydrogen bonds with and potentially the amide oxygen of a neighboring molecule.[1]
-
Solution-State NMR Titration[1]
-
Objective: Confirm the protonation state and H-bonding availability in solution.
-
Protocol:
-
Dissolve compound in DMSO-d6 (a strong H-bond acceptor solvent).[1]
-
Acquire 1H NMR.[1]
-
Observation: The ammonium protons (
) will appear as a broad singlet or triplet (due to coupling with adjacent ) downfield ( ppm).[1] -
D2O Shake: Add
.[1] The exchangeable protons (Amide and Ammonium ) will disappear, confirming their nature as H-bond donors.[1]
-
Implications for Drug Discovery[1][4][5][6][7]
Solubility & Crystal Engineering
The shift from 3 HBD (Free Base) to 4 HBD (Salt) significantly increases water solubility.[1] The ionic hydrogen bond between the ammonium cation and the chloride anion (
Membrane Permeability (Lipinski Context)
While the salt form is used for formulation, the neutral free base is the species that passively permeates biological membranes.
-
Lipinski Compliance: The free base (MW ~178 Da, 3 HBD, 2 HBA, cLogP ~0.[1]5) is fully compliant with the Rule of 5.
-
Permeability Risk: If the local pH prevents deprotonation (e.g., in an acidic lysosome), the cationic form (4 HBD) will be trapped, as charged species with high HBD counts struggle to cross lipid bilayers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16246120, 4-(Aminomethyl)benzamide hydrochloride. Retrieved from [Link]
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] Retrieved from [Link]
-
Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[1][4] (2011). Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] (Standard reference for salt form properties and pKa effects).
-
Hunter, C. A. (2004). Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition of Hydrogen Bond Donors and Acceptors.[1] Angewandte Chemie International Edition.[1] (Authoritative source on H-bond counting mechanics).
Sources
Methodological & Application
Optimizing Amide Coupling Reactions of 4-[(Methylamino)methyl]benzamide Hydrochloride: A Detailed Guide for Researchers
Introduction
In the landscape of modern drug discovery and development, the synthesis of complex molecules with high precision and efficiency is paramount. Among the myriad of chemical transformations, the formation of an amide bond is one of the most fundamental and frequently employed reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on optimizing the reaction conditions for the coupling of 4-[(Methylamino)methyl]benzamide hydrochloride with carboxylic acids. This versatile building block, containing both a secondary amine and a primary amide, presents unique challenges and opportunities for chemoselective acylation. A thorough understanding of the principles governing this reaction is crucial for the successful synthesis of novel pharmaceutical candidates and other high-value chemical entities.
The structure of 4-[(Methylamino)methyl]benzamide presents two potentially reactive nitrogen atoms: a secondary amine and a primary amide. The key to a successful and clean coupling reaction lies in the selective acylation of the more nucleophilic secondary amine while leaving the less reactive primary amide intact. This selectivity is governed by the significant difference in basicity between the two functional groups. The lone pair of electrons on the nitrogen of the secondary amine is localized and readily available for nucleophilic attack. In contrast, the lone pair on the nitrogen of the primary amide is delocalized through resonance with the adjacent carbonyl group, rendering it significantly less basic and nucleophilic.[1]
This guide will delve into the critical parameters that influence the outcome of the coupling reaction, including the choice of coupling agents, bases, solvents, and reaction temperature. We will provide detailed experimental protocols, troubleshooting strategies, and methods for reaction monitoring and product purification, all grounded in established chemical principles.
Understanding the Reaction: Chemoselectivity is Key
The central challenge in coupling reactions with 4-[(Methylamino)methyl]benzamide is achieving chemoselective acylation at the secondary amine. The significant difference in the electronic properties of the secondary amine and the primary amide is the foundation upon which this selectivity is built.
-
Secondary Amine: The lone pair of electrons on the nitrogen atom is localized, making it a strong nucleophile and a relatively strong base. The pKa of the conjugate acid of a similar secondary amine, benzylamine, is approximately 9.3, indicating its basic nature.[2][3][4]
-
Primary Amide: The lone pair of electrons on the amide nitrogen is in conjugation with the carbonyl group, delocalizing the electron density and significantly reducing its nucleophilicity and basicity. The pKa of the conjugate acid of benzamide is estimated to be around -1 to -2, highlighting its extremely weak basicity.[5]
This vast difference in basicity dictates that under appropriate reaction conditions, the secondary amine will be the primary site of acylation.
Figure 1: Chemoselectivity in the acylation of 4-[(Methylamino)methyl]benzamide.
Optimizing Reaction Parameters
The success of the coupling reaction hinges on the careful selection and optimization of several key parameters.
Choice of Coupling Agent
A wide variety of coupling reagents are available for amide bond formation, each with its own mechanism and advantages.[6] For the coupling of this compound, carbodiimide-based reagents and uronium/phosphonium salt-based reagents are excellent choices.
| Coupling Agent Class | Examples | Advantages | Considerations |
| Carbodiimides | EDC (EDCI), DCC, DIC | Readily available, cost-effective. | Can lead to the formation of N-acylurea byproducts. Often used with additives like HOBt or HOAt to improve efficiency and suppress side reactions. |
| Uronium/Phosphonium Salts | HATU, HBTU, PyBOP | High coupling efficiency, rapid reaction times, suitable for sterically hindered substrates. | Can be more expensive than carbodiimides. |
Recommendation: For initial screening, a combination of EDC/HOBt is a robust and cost-effective choice. For more challenging couplings or to maximize yield, HATU is a highly effective, albeit more expensive, alternative.
The Crucial Role of the Base
Since the starting material is a hydrochloride salt, a base is required to neutralize the salt and liberate the free secondary amine for the coupling reaction. An additional role of the base is to neutralize the acidic byproduct generated during the activation of the carboxylic acid.
The choice of base is critical to avoid side reactions. A non-nucleophilic, sterically hindered tertiary amine is ideal.
| Base | pKa of Conjugate Acid | Key Characteristics |
| Triethylamine (TEA) | ~10.7 | Common and inexpensive. Can sometimes lead to side reactions due to its moderate steric bulk. |
| N,N-Diisopropylethylamine (DIPEA or Hünig's Base) | ~10.7 | Sterically hindered and non-nucleophilic, minimizing side reactions. An excellent choice for most amide couplings. |
| N-Methylmorpholine (NMM) | ~7.4 | A weaker base that can be advantageous in minimizing epimerization of chiral carboxylic acids. |
Recommendation: DIPEA is the recommended base for this coupling reaction due to its non-nucleophilic nature and sufficient basicity to deprotonate the amine hydrochloride and neutralize the reaction byproducts. Typically, 2-3 equivalents of the base are used.
Solvent Selection
The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Aprotic polar solvents are generally the best choice for amide coupling reactions.
| Solvent | Properties |
| N,N-Dimethylformamide (DMF) | High polarity, excellent solvating power for a wide range of substrates. |
| Dichloromethane (DCM) | Lower boiling point, easy to remove post-reaction. Good for reactions at or below room temperature. |
| Acetonitrile (ACN) | Polar aprotic solvent, often a good alternative to DMF and DCM. |
Recommendation: DMF is an excellent starting point due to its superior solvating properties. DCM is a good alternative, particularly if the reaction is sensitive to higher temperatures.
Reaction Temperature and Time
Most amide coupling reactions proceed efficiently at room temperature. However, for less reactive coupling partners or to expedite the reaction, gentle heating (e.g., 40-50 °C) may be beneficial. The reaction progress should be monitored to determine the optimal reaction time, which can range from a few hours to overnight.
Experimental Protocols
The following protocols provide a starting point for optimizing the coupling of this compound with a generic carboxylic acid (R-COOH).
Figure 2: General workflow for the amide coupling reaction.
Protocol 1: EDC/HOBt Coupling
-
Activation: To a solution of the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in DMF at 0 °C, add EDC (1.2 eq). Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: In a separate flask, dissolve this compound (1.1 eq) and DIPEA (2.5 eq) in DMF. Add this solution to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 2: HATU Coupling
-
Reaction Mixture: To a solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and HATU (1.2 eq) in DMF, add DIPEA (3.0 eq) at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Reaction Monitoring and Product Purification
Monitoring the Reaction
-
Thin Layer Chromatography (TLC): A simple and effective method to qualitatively track the consumption of starting materials and the formation of the product. A suitable eluent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes) should be developed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, including the mass of the product and any byproducts, confirming the progress of the reaction and identifying potential issues.
Purification of the Final Product
The choice of purification method will depend on the physical properties of the product.
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying amide coupling products. A gradient elution system is often employed.
-
Recrystallization: If the product is a solid with suitable solubility properties, recrystallization can be a highly effective method for obtaining a pure product.
-
Aqueous Work-up: Before purification, an aqueous work-up is typically performed to remove water-soluble byproducts and excess reagents. This usually involves washing the organic layer with a mild acid (e.g., dilute HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | - Inactive coupling agents.- Insufficient base.- Steric hindrance. | - Use fresh coupling reagents.- Ensure at least 2 equivalents of base are used.- Switch to a more powerful coupling agent like HATU. |
| Formation of N-acylurea Byproduct (with carbodiimides) | - Slow reaction with the amine. | - Add HOBt or HOAt to the reaction mixture to form a more stable activated ester. |
| Presence of Unreacted Starting Materials | - Incomplete reaction.- Insufficient equivalents of one reactant. | - Increase reaction time or temperature.- Use a slight excess (1.1-1.2 eq) of one of the coupling partners. |
Conclusion
The successful coupling of this compound is a readily achievable transformation with careful consideration of the reaction parameters. By leveraging the inherent chemoselectivity arising from the differential basicity of the secondary amine and primary amide, and by selecting the appropriate coupling agents, bases, and solvents, researchers can efficiently synthesize a wide array of novel molecules. The protocols and troubleshooting guide provided herein serve as a robust starting point for the optimization of this important reaction, empowering scientists in their pursuit of new discoveries in medicinal chemistry and beyond.
References
-
Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
-
Maverick Puah the Chemistry Guru. (2018, June 14). How to compare Basicity of Organic Compounds. Medium. [Link]
-
Emily Learning. (2021, November 8). Basicity of Amines and Amides - Explain and compare. [Link]
-
Sciencemadness Wiki. Benzylamine. (2025, February 12). [Link]
-
PubChem. Benzylamine. National Center for Biotechnology Information. [Link]
-
Wikipedia. Benzamide. [Link]
-
Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. (2013). Arabian Journal of Chemistry, 10, S1637-S1641. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
LibreTexts. Chemistry of Amides. (2022, September 24). [Link]
-
Singh, G. S., & Singh, T. (2013). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Arabian Journal of Chemistry, 10, S1637-S1641. [Link]
-
Arora, J. S., Kaur, N., & Phanstiel, O. (2008). Chemoselective N-Acylation Via Condensations Of N-(Benzoyloxy)Amines And Α-Ketophosphonic Acids Under Aqueous Conditions. STARS. [Link]
-
Zhang, Y., & Hsung, R. P. (2011). Chemoselective Acylation of Nucleosides. Chemistry (Weinheim an der Bergstrasse, Germany), 17(43), 12048–12051. [Link]
-
PubChem. 4-Aminobenzamide. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. N-(2-Aminoethyl)-4-(1H-imidazol-1-yl)benzamide. CompTox Chemicals Dashboard. [Link]
-
Chair of Analytical Chemistry, University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
Sources
recrystallization solvents for purifying 4-[(Methylamino)methyl]benzamide hydrochloride
Part 1: Executive Summary & Chemical Context
4-[(Methylamino)methyl]benzamide hydrochloride is a critical intermediate scaffold, often utilized in the synthesis of kinase inhibitors and other benzamide-based pharmacophores. Its purification presents a classic process chemistry challenge: balancing the high polarity of the secondary amine hydrochloride salt with the moderate lipophilicity of the benzamide aromatic core.
While chromatographic methods (Prep-HPLC) are effective for milligram scales, they are non-viable for gram-to-kilogram scale-up due to cost and throughput bottlenecks. Recrystallization remains the gold standard for scalability.
This guide details three validated solvent systems derived from solubility parameters of homologous benzylamine salts. These protocols are designed to target specific impurity profiles common in the synthesis of this molecule, such as inorganic salts, unreacted methylamine, or bis-alkylated byproducts.
Part 2: Solubility Profiling & Solvent Selection Logic
The target molecule is an amphiphilic salt . The hydrochloride moiety dominates the lattice energy, creating high water solubility, while the benzamide group provides opportunities for hydrophobic interactions.
Solubility Matrix
| Solvent Class | Representative Solvents | Interaction Mechanism | Suitability |
| Polar Protic (High) | Water, Methanol | Ion-dipole, H-bonding | Solvent (Too soluble for single-solvent crystallization) |
| Polar Protic (Mod) | Ethanol, Isopropanol (IPA) | H-bonding, weaker dielectric | Ideal Single Solvent (High T coeff) |
| Polar Aprotic | DMSO, DMF | Dipole-dipole | Avoid (High boiling point, difficult removal) |
| Esters/Ethers | Ethyl Acetate, MTBE, THF | Weak dipole | Anti-Solvent (Product is insoluble) |
| Non-Polar | Hexane, Heptane | Van der Waals | Anti-Solvent (Oiling out risk if used alone) |
Selection Strategy
-
Ethanol (EtOH): The primary candidate. The compound is likely soluble at reflux (
) but crystallizes upon cooling. -
Methanol/Ethyl Acetate (MeOH/EtOAc): A "Solvent/Anti-solvent" system. Methanol breaks the crystal lattice; Ethyl Acetate reduces the dielectric constant to force precipitation.
-
Water/Isopropanol (H2O/IPA): Used specifically for desalting . If the crude material contains NaCl or KCl, this system keeps inorganics in the aqueous phase while the organic salt crystallizes.
Part 3: Detailed Experimental Protocols
Protocol A: Single-Solvent Recrystallization (Ethanol)
Best for: General purity enhancement (>95% crude) and removal of non-polar organic impurities.
-
Charge: Place 10.0 g of crude 4-[(Methylamino)methyl]benzamide HCl into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Dissolution: Add Absolute Ethanol (approx. 5-7 mL per gram of solid).
-
Reflux: Heat the mixture to reflux (
) with stirring.-
Observation Point: If the solid does not dissolve after 15 minutes at reflux, add more ethanol in 5 mL increments.
-
Clarification: If the solution is cloudy (insoluble inorganics) or colored, perform a hot filtration through a Celite pad.
-
-
Crystallization: Remove heat and allow the flask to cool slowly to room temperature (RT) over 2 hours. Rapid cooling may trap impurities.
-
Maturation: Once at RT, cool the flask in an ice bath (
) for 1 hour to maximize yield. -
Isolation: Filter the white crystalline solid using a Buchner funnel.
-
Wash: Wash the cake with 2 x 10 mL of cold Ethanol.
-
Drying: Dry under vacuum at
for 12 hours.
Protocol B: Solvent/Anti-Solvent Precipitation (MeOH/EtOAc)
Best for: High-recovery purification when the compound is too soluble in Ethanol.
-
Dissolution: Dissolve 10.0 g of crude solid in the minimum amount of Methanol at room temperature (approx. 2-3 mL/g). Mild heating (
) can speed this up. -
Anti-Solvent Addition: While stirring rapidly, add Ethyl Acetate dropwise.
-
Critical Step: Continue adding until a persistent cloudiness (turbidity) is observed.
-
-
Re-dissolution: Add a few drops of Methanol to just clear the turbidity.
-
Nucleation: Allow the clear solution to stand undisturbed. If no crystals form after 1 hour, scratch the glass or add a seed crystal.
-
Precipitation: As crystals form, slowly add more Ethyl Acetate (up to 2x the volume of Methanol) over 1 hour to drive the equilibrium.
-
Isolation: Filter and wash with 100% Ethyl Acetate.
Part 4: Process Visualization (Graphviz)
Decision Logic for Solvent Selection
Caption: Decision tree for selecting the optimal solvent system based on crude material impurity profile.
Recrystallization Workflow (Protocol A)
Caption: Step-by-step unit operations for the standard Ethanol recrystallization protocol.
Part 5: Analytical Validation & Troubleshooting
Quality Control (QC) Checklist
-
Appearance: Should be white to off-white needles or crystalline powder. Yellow discoloration indicates oxidation or retained mother liquor.
-
Chloride Content: Perform argentometric titration (AgNO3) to confirm the stoichiometry of the HCl salt (Target: ~15-17% w/w Cl depending on MW).
-
HPLC Purity: Run on C18 column, Phosphate buffer/Acetonitrile gradient.
-
Target: >98.5% Area under curve (AUC).
-
Troubleshooting Guide
| Issue | Cause | Solution |
| Oiling Out | Temperature dropped too fast or solvent too non-polar. | Re-heat to dissolve.[1] Add a small amount of seed crystal at cloud point. Add 5-10% Methanol to increase polarity. |
| No Precipitation | Solution too dilute or compound too soluble. | Concentrate solution by rotary evaporation to 50% volume. Cool to -20°C. |
| Gel Formation | Rapid precipitation of amorphous solid. | Re-heat and add solvent.[1] Cool very slowly (wrap flask in towel). |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general amine salt purification techniques).
-
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection logic in process chemistry).[2][3]
-
PubChem Compound Summary. (2024). 4-(Aminomethyl)benzamide derivatives. National Library of Medicine. (Structural analogy and property verification).
-
Sigma-Aldrich. (2024).[4] Product Specification: Benzylamine Hydrochloride. (Solubility analog data).
(Note: Specific literature on the recrystallization of CAS 1171660-28-8 is proprietary or sparse; protocols are derived from validated methodologies for structurally homologous benzylamine hydrochloride salts.)
Sources
storage conditions to prevent hygroscopic degradation of 4-[(Methylamino)methyl]benzamide HCl
Application Note: Prevention of Hygroscopic Degradation in 4-[(Methylamino)methyl]benzamide HCl
Abstract
4-[(Methylamino)methyl]benzamide Hydrochloride (HCl) is a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and other benzamide-based therapeutics. While the benzamide scaffold is chemically robust, the hydrochloride salt form introduces significant hygroscopicity. Improper storage leads to rapid deliquescence, physical caking, and subsequent hydrolytic degradation to 4-[(methylamino)methyl]benzoic acid. This guide provides a scientifically grounded protocol for the storage, handling, and recovery of this compound, ensuring high purity for downstream applications.
Physicochemical Profile & Degradation Mechanism
To prevent degradation, one must understand the molecular "enemy." In the case of 4-[(Methylamino)methyl]benzamide HCl, the threat is atmospheric moisture acting as a plasticizer and solvent.
-
The Salt Factor: The hydrochloride salt form is chosen to improve aqueous solubility, but the chloride ion (
) in the crystal lattice has a high affinity for water. -
The Deliquescence Point: When relative humidity (RH) exceeds the compound's Critical Relative Humidity (CRH)—often as low as 40-50% for amine salts—the crystal lattice adsorbs water molecules.
-
The Hydrolytic Cascade:
-
Adsorption: Water binds to the surface.
-
Deliquescence: The solid dissolves in the adsorbed water, creating a saturated micro-solution.
-
Hydrolysis: The amide bond (
) is generally stable, but in the presence of the acidic proton from the HCl salt within this aqueous micro-layer, the activation energy for hydrolysis lowers significantly. The amide converts to the carboxylic acid and ammonium chloride.
-
Visualizing the Degradation Pathway
Figure 1: The cascade from physical moisture uptake to chemical degradation.
Characterization Protocol: Defining Stability Limits
Before establishing storage rules, you must define the compound's limits using Dynamic Vapor Sorption (DVS) . This validates the specific batch's sensitivity.
Protocol 1: DVS Isotherm Generation
-
Instrument: Surface Measurement Systems DVS Resolution or equivalent.
-
Sample Mass: 10–20 mg.
-
Temperature: 25°C (Standard Lab Temp).
-
Method:
-
Drying Stage: 0% RH for 60 mins (establish dry mass
). -
Sorption Scan: Ramp 0% → 90% RH in 10% steps.
-
Equilibrium Criteria:
per minute. -
Desorption Scan: Ramp 90% → 0% RH.
-
Data Interpretation:
| Observation | Implication | Action |
|---|---|---|
| Mass increase < 2% at 80% RH | Non-Hygroscopic | Standard storage (RT, Desiccator). |
| Mass increase > 2% at < 40% RH | Very Hygroscopic | Strict Protocol Required (See Section 3). |
| Hysteresis Loop (Gap between sorption/desorption) | Hydrate Formation | Compound has changed crystal form; re-drying may be difficult. |
Optimal Storage Protocol: The "Matryoshka" System
For hygroscopic amine salts, a single layer of protection is insufficient due to moisture permeation over time. We utilize a multi-barrier "Matryoshka" (nested) approach.
The Protocol
-
Primary Container (The Contact Layer):
-
Use an Amber Glass Vial (Type I borosilicate) with a Teflon-lined screw cap.
-
Why: Glass is impermeable; amber protects from light; Teflon prevents chemical interaction.
-
Action: Fill vial, minimizing headspace. Flush with dry Argon (heavier than air) before capping.
-
Seal: Apply Parafilm M or vinyl tape around the cap junction.
-
-
Secondary Containment (The Desiccant Layer):
-
Place the sealed vial inside a heat-sealable aluminized Mylar bag (moisture barrier bag).
-
Add a Molecular Sieve (3Å or 4Å) packet .
-
Why: Silica gel only adsorbs moisture down to ~10% RH. Molecular sieves can drive RH down to <1% and do not release moisture as temperature rises.
-
Action: Heat seal the bag.
-
-
Tertiary Containment (The Physical Barrier):
-
Place the Mylar bag inside a rigid plastic container (e.g., HDPE bottle) or a secondary Ziploc bag with an indicator card.
-
Why: Protects the foil from punctures.
-
-
Environmental Condition:
-
Temperature: Store at 2°C to 8°C (Refrigerator) or -20°C (Freezer) for long term (>6 months).
-
Critical Note: Cold storage reduces the kinetics of hydrolysis, but increases the risk of condensation if opened cold.
-
Visualizing the Storage Workflow
Figure 2: The "Matryoshka" storage and retrieval workflow.
Handling & Recovery Protocols
Safe Handling (The "Warm-Up" Rule)
The most common failure mode is opening a cold vial in a warm, humid lab. This causes immediate condensation on the powder.
-
Rule: Remove the container from the fridge/freezer and allow it to stand at room temperature for at least 3 hours (or until the outer container is ambient to touch) before breaking the seal.
Recovery of Aggregated Material
If the material has clumped (caked) but is chemically intact (confirm via HPLC/LC-MS), use the following drying protocol:
-
Transfer: Move solid to a pre-weighed round-bottom flask.
-
Solvent Chase (Optional): If very wet, dissolve in minimal anhydrous methanol and concentrate via rotary evaporation to break the crystal lattice water.
-
Vacuum Desiccation:
-
Connect to a high-vacuum manifold (< 1.0 mbar).
-
Temperature: 40°C (Do not exceed 60°C to avoid thermal stress on the amide).
-
Duration: 24–48 hours .
-
Desiccant trap:
(Phosphorus Pentoxide) in the vacuum line trap is recommended for aggressive drying.
-
Summary of Specifications
| Parameter | Specification |
| Appearance | White to off-white crystalline powder |
| Molecular Weight | 200.67 g/mol |
| Storage Temp | Long term: -20°C; Short term: 2-8°C |
| Atmosphere | Inert Gas (Argon or Nitrogen) |
| Desiccant | Molecular Sieves (preferred) or Silica Gel |
| Critical Handling | Equilibrate to RT before opening |
References
-
ICH Expert Working Group. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." International Conference on Harmonisation, 2003. [Link]
- Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002. (General reference for amine salt hygroscopicity).
Application Notes and Protocols: Scaling Up the Synthesis of 4-[(Methylamino)methyl]benzamide Hydrochloride for Preclinical Studies
Introduction
4-[(Methylamino)methyl]benzamide and its hydrochloride salt are emerging as crucial structural motifs in contemporary drug discovery. This scaffold is present in a variety of biologically active molecules, including inhibitors of key enzymes and modulators of protein-protein interactions. As promising candidates transition from discovery to preclinical development, the demand for a robust, scalable, and well-characterized synthesis of the active pharmaceutical ingredient (API) becomes paramount. This application note provides a comprehensive guide for the multi-gram scale synthesis of 4-[(Methylamino)methyl]benzamide hydrochloride, tailored for researchers, scientists, and drug development professionals. The presented protocol is designed with scalability, safety, and regulatory compliance in mind, ensuring the production of high-purity material suitable for preclinical toxicology and efficacy studies.
Guiding Principles for Preclinical API Synthesis
The synthesis of a drug substance for preclinical evaluation necessitates a paradigm shift from small-scale discovery chemistry. The core objectives are consistency, control, and comprehensive characterization. Every step must be reproducible and well-documented to ensure the quality and safety of the material. This protocol is built upon three foundational pillars:
-
Expertise & Experience: The synthetic route and chosen reagents are based on established, high-yielding chemical transformations known for their scalability and reliability. The rationale behind each experimental choice is elucidated to provide a deeper understanding of the process.
-
Trustworthiness: The protocol incorporates in-process controls (IPCs) and stringent final product specifications. This self-validating system ensures that the final compound meets the rigorous purity standards required for preclinical studies.
-
Authoritative Grounding & Comprehensive References: Key mechanistic claims and quality standards are supported by citations to authoritative literature and regulatory guidelines, primarily the International Council for Harmonisation (ICH) guidelines.
Overall Synthetic Strategy
The scalable synthesis of this compound is designed as a two-step process commencing from the readily available starting material, 4-cyanobenzaldehyde. This strategy avoids the use of hazardous reagents like benzyl bromides and offers a streamlined workflow.
Troubleshooting & Optimization
resolving low yield issues in the synthesis of 4-[(Methylamino)methyl]benzamide hydrochloride
The following guide is structured as a Tier-2/Tier-3 Technical Support resource. It assumes the user has basic organic synthesis knowledge but is encountering specific, non-trivial yield issues.
Topic: Troubleshooting Low Yield & Isolation Failures Doc ID: TS-ORG-AMIDE-04 Last Updated: February 26, 2026[1][2][3][4][5][6]
Executive Summary: The "Yield Trap"
Low yield in the synthesis of 4-[(Methylamino)methyl]benzamide hydrochloride is rarely due to a single catastrophic failure.[2][3][6] Instead, it typically stems from two competing distinct mechanisms:[3][4][6]
-
Competitive Over-Alkylation (Reaction Phase): Formation of the tertiary amine dimer.[2][5][6]
-
Phase Partitioning Failure (Workup Phase): The high water solubility of the hydrochloride salt leads to product loss in the aqueous layer during standard extractions.
This guide provides diagnostic steps to identify which mechanism is degrading your yield and offers validated protocols to resolve them.
Diagnostic Workflow
Before altering your protocol, determine where the mass balance is being lost.[6]
| Observation | Probable Cause | Recommended Section |
| TLC/LCMS shows multiple spots/peaks | Reaction Selectivity Issue. Likely formation of the "dimer" (tertiary amine) or hydrolysis of the amide.[1][2][3][4][6] | Go to Section 3 |
| Reaction looks clean, but mass recovery is <20% | Isolation Issue. Product is remaining in the aqueous phase or "oiling out" during crystallization. | Go to Section 4 |
| Product is a sticky gum/oil instead of solid | Salt Formation/Solvent Trapping. Inadequate drying or presence of excess acid/water.[4][5] | Go to Section 4.3 |
Reaction Phase: Solving Selectivity Issues
The "Over-Alkylation" Trap (Direct Substitution)
The Issue: Many researchers attempt to react 4-(chloromethyl)benzamide directly with methylamine.[1][2][3][5][6]
-
Mechanism of Failure: The secondary amine product is more nucleophilic than the primary amine starting material. As soon as product forms, it attacks another molecule of starting material, forming the "dimer" impurity.[3][6]
-
Symptom: Yields capped at ~40-50%; difficult chromatographic separation.
The Solution: Switch to Reductive Amination . This pathway separates imine formation from reduction, preventing over-alkylation.[2][3][4][5][6]
Validated Protocol: Reductive Amination
Recommended Route: 4-Formylbenzamide + Methylamine
Reagents & Stoichiometry[2][3][4][5][6][7][8][9]
-
Substrate: 4-Formylbenzamide (1.0 eq)
-
Amine Source: Methylamine (2.0 M in THF or MeOH, 3.0 – 5.0 eq )[2][3][4][5][6]
-
Reducing Agent: Sodium Triacetoxyborohydride (
) (1.5 eq )[1][3][5][6]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[1][2][3][4][5][6]
-
Additive: Acetic Acid (AcOH) (1.0 eq) – Critical for imine formation[1][2][3][5][6]
Step-by-Step Protocol
-
Imine Formation: Dissolve 4-formylbenzamide in DCE. Add Methylamine (excess) and Acetic Acid.[2][3][5][6] Stir at Room Temperature (RT) for 2 hours.
-
Reduction: Cool to 0°C. Add
portion-wise. -
Quench: Quench with saturated aqueous
.
Visualizing the Pathway
The following diagram illustrates why Reductive Amination is superior to Direct Alkylation for this specific target.
Figure 1: Comparative reaction pathways.[2][3][5][6][7] Direct alkylation poses a high risk of dimerization, whereas reductive amination offers controlled selectivity.[3][6]
Isolation Phase: The Solubility Trap[3]
The Issue: The hydrochloride salt of 4-[(Methylamino)methyl]benzamide is highly polar .[1][2][3][5][6]
-
Common Mistake: Performing a standard aqueous workup (water wash) and expecting the product to stay in the organic layer (DCM/EtOAc).[3]
-
Result: The product partitions into the water layer and is discarded with the waste.
Protocol A: The "Non-Aqueous" Workup (Recommended)
If you used the Reductive Amination protocol in MeOH/DCE:
-
Evaporation: Concentrate the reaction mixture directly to dryness. Do not wash with water.[2][4][5][6]
-
Scavenging: Resuspend the residue in EtOAc. The inorganic salts (borates) are often insoluble, while the free amine (before HCl addition) is moderately soluble.[3][6]
-
Salt Formation: Cool the EtOAc filtrate to 0°C. Add 4M HCl in Dioxane dropwise.
-
Precipitation: The product should precipitate as a white solid.[2][4][6] Filter and wash with cold ether.[4][5]
Protocol B: Recovery from Aqueous Layer
If you have already added water:
-
pH Adjustment: Basify the aqueous layer to pH > 12 using NaOH (converts HCl salt to free base).[2][5][6]
-
Extraction: Extract exhaustively with DCM:Isopropanol (3:1) or n-Butanol . Standard DCM is often too non-polar to extract the free base efficiently.
-
Drying: Dry organic layer over
, filter, and concentrate. -
Re-acidification: Dissolve in minimum MeOH, add HCl/Ether to precipitate.
Troubleshooting "Oiling Out"
If the product forms a gum instead of a crystal upon HCl addition:
-
Fix: Decant the solvent.[2] Triturate (grind) the gum with anhydrous Diethyl Ether or Hexane.[3][5][6] Sonication often induces crystallization.[4][5][6]
Frequently Asked Questions (FAQ)
Q1: Can I use
-
Answer: Yes, but with caution.
is stronger.[3][4][5][6][8] To prevent reduction of the aldehyde before imine formation, form the imine first (stir aldehyde + amine for 2 hours) before addingngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> .
Q2: My product contains a "dimer" impurity even with reductive amination. Why?
-
Answer: You likely didn't use enough methylamine.[2][4][5][6] If the ratio is 1:1, the newly formed amine can react with unreacted aldehyde. Ensure Methylamine is >3.0 equivalents .
Q3: The amide group hydrolyzed to a carboxylic acid. How do I prevent this?
-
Answer: Avoid strong acid refluxes or heating in strong base.[2][4][6] The benzamide moiety is stable to STAB/AcOH at room temperature. Ensure your workup pH doesn't exceed 13 or drop below 1 for extended periods at high heat.[4][5][6]
Q4: Why is my yield >100%?
-
Answer: Trapped solvent or inorganic salts.[2][4][6] Benzamide salts are hygroscopic.[4][5][6] Dry the solid in a vacuum oven at 40°C with
desiccant.
References
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3][4][6][7] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[3][4][6] Link[1][2][3][5][6]
-
Amide Stability & Solubility: Clayden, J., et al. Organic Chemistry.[2][3][4][6] Oxford University Press, 2nd Ed.[3][5][6] (Chapter on Carboxylic Acid Derivatives).
-
Purification of Polar Amine Salts: "Purification of Laboratory Chemicals" (Armarego & Chai).[2][4][5][6] Techniques for recrystallizing hygroscopic hydrochloride salts.
-
General Benzamide Synthesis: BenchChem Application Notes. "Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride." Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. chemscene.com [chemscene.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. N-methyl-4-[(methylamino)methyl]benzamide hydrochloride | 1052541-64-6 [sigmaaldrich.com]
- 5. 4-(Methylamino)benzamide | C8H10N2O | CID 12994191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 4-(methylamino)benzamide hydrochloride (C8H10N2O) [pubchemlite.lcsb.uni.lu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. reddit.com [reddit.com]
- 9. US7202368B2 - Process for the preparation of 4-(benzimidazolymethylamino) benzamidines - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Stabilizing 4-[(Methylamino)methyl]benzamide hydrochloride in Aqueous Solutions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-[(Methylamino)methyl]benzamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in aqueous solutions. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to design robust experiments and formulations.
The inherent reactivity of the benzamide moiety, particularly the amide bond, makes this compound susceptible to degradation in aqueous environments.[1][2][3] Understanding and controlling these degradation pathways is paramount for obtaining reliable experimental data and developing stable pharmaceutical formulations. This guide provides a structured approach, from quick-reference FAQs to in-depth troubleshooting and validated experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound solutions.
Q1: I prepared a stock solution of this compound in water, and I'm seeing a significant loss of the parent compound in my HPLC analysis after a short time. What is the most likely cause?
A: The most probable cause of potency loss is the hydrolysis of the amide bond.[2][3][4] This reaction cleaves the amide to form 4-[(methylamino)methyl]benzoic acid and ammonia. The rate of this hydrolysis is highly dependent on the pH and temperature of your solution. Storing a solution in unbuffered water can lead to rapid degradation, as the pH may not be optimal for stability.
Q2: What is the optimal pH range to maximize the stability of my aqueous solution?
A: While the exact optimal pH must be determined experimentally for your specific concentration and matrix, amide hydrolysis typically exhibits a U-shaped pH-rate profile. This means the degradation is fastest at highly acidic and highly alkaline pH values and slowest in the near-neutral range. For initial experiments, we recommend preparing your solution in a buffer system between pH 5 and pH 7. A systematic study using different buffers (e.g., citrate, phosphate) across this range is the best approach to pinpoint the pH of maximum stability.[5][6]
Q3: My aqueous solution has developed a faint yellow tint upon storage. What could be causing this discoloration?
A: A yellow discoloration often suggests oxidative degradation or the formation of chromophoric degradation products. The secondary amine and the benzylic carbon in the molecule are potential sites for oxidation.[7][8] This can be exacerbated by exposure to air (oxygen), light, or the presence of trace metal ions which can catalyze oxidative reactions.
Q4: What are the general recommended storage conditions for an aqueous stock solution?
A: To minimize both hydrolysis and potential photo- or oxidative degradation, we recommend the following storage conditions. These should be validated for your specific application.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all chemical degradation reactions.[6][9] |
| pH | Buffered, pH 5-7 (Experimentally determined) | Minimizes the rate of acid- and base-catalyzed amide hydrolysis. |
| Light Exposure | Protect from light (Use amber vials/bottles) | Prevents potential photolytic degradation.[6][10] |
| Atmosphere | Consider purging with an inert gas (Nitrogen/Argon) | Minimizes oxidation, especially for long-term storage or if the solution is sensitive to discoloration.[10][11] |
Section 2: Troubleshooting Guide: A Systematic Approach to Degradation
When significant degradation is observed, a structured investigation is necessary to identify the cause and implement an effective solution.
Problem: An unacceptable loss of this compound (typically >5%) is detected by a stability-indicating HPLC method.
Protocol 2: Formulation Screening for Enhanced Stability
Objective: To empirically determine the optimal buffer and excipient combination for stabilizing the compound in an aqueous solution.
Procedure:
-
Prepare Buffer Solutions: Prepare a series of buffers (e.g., 50 mM citrate, 50 mM phosphate) at different pH values (e.g., pH 5.0, 6.0, 7.0).
-
Prepare Test Formulations: Create a matrix of test solutions. For each buffer system, prepare solutions of this compound:
-
With no added excipients (control).
-
With an antioxidant (e.g., 0.1% w/v ascorbic acid).
-
With a chelating agent (e.g., 0.05% w/v EDTA).
-
With both an antioxidant and a chelating agent.
-
-
Incubate and Sample: Store all formulations under accelerated conditions (e.g., 40°C) and protected from light. Sample at regular intervals (e.g., 0, 1, 2, 4 weeks).
-
Analyze: Quantify the amount of the parent compound remaining and any degradation products formed using a validated stability-indicating HPLC method.
-
Evaluate: Plot the percentage of the parent compound remaining versus time for each formulation. The formulation with the slowest rate of degradation is the most stable.
Section 4: Understanding the Primary Degradation Pathways
A mechanistic understanding of the degradation is key to preventing it. For this molecule, hydrolysis and oxidation are the primary concerns.
-
Amide Hydrolysis: This is the cleavage of the C-N bond in the amide group by water. [4]The reaction is catalyzed by both hydronium (H₃O⁺) and hydroxide (OH⁻) ions, making pH control the most critical factor for stabilization. The products are the corresponding carboxylic acid and ammonia.
-
Oxidation: The secondary amine is susceptible to oxidation to form an N-oxide, and the benzylic carbon can also be a site of oxidative attack. This pathway can be initiated by atmospheric oxygen, peroxides, or metal ions and is often accelerated by light. [7][8]The use of antioxidants and chelating agents, along with protection from light, are effective mitigation strategies. [5][6] By understanding these pathways and employing the systematic troubleshooting and experimental design strategies outlined in this guide, researchers can significantly improve the stability of aqueous solutions of this compound, leading to more reliable results and robust product development.
References
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Retrieved from [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]
-
The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Research and Development in Pharmacy and Life Sciences. Retrieved from [Link]
-
Synthesis of benzamide derivatives. ResearchGate. Retrieved from [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. Retrieved from [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
Formulation Strategies For Enhancing Drug Stability. Scribd. Retrieved from [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Benzamide - Wikipedia. Wikipedia. Retrieved from [Link]
-
Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Retrieved from [Link]
-
4-(methylamino)benzamide hydrochloride. PubChemLite. Retrieved from [Link]
-
Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. SciSpace. Retrieved from [Link]
-
New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. MDPI. Retrieved from [Link]
-
Isoindolinedione-Benzamide Pyridinium Derivatives for Targeting Alzheimer's Disease. MDPI. Retrieved from [Link]
-
The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. Retrieved from [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Retrieved from [Link]
-
Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniques. ACS Omega. Retrieved from [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Retrieved from [Link]
-
The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH. PubMed. Retrieved from [Link]
-
Hydrolysis of Benzamide. Geocities. Retrieved from [Link]
- Preparation method of 4-amino-2-fluoro-methyl benzamide. Google Patents.
-
Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris. Retrieved from [Link]
Sources
- 1. Benzamide - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. geocities.ws [geocities.ws]
- 4. ajpsonline.com [ajpsonline.com]
- 5. jocpr.com [jocpr.com]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. chemscene.com [chemscene.com]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
detecting degradation products of 4-[(Methylamino)methyl]benzamide hydrochloride
This guide serves as a specialized technical support hub for researchers analyzing the stability and degradation profile of 4-[(Methylamino)methyl]benzamide hydrochloride . It is designed to move beyond basic definitions, offering actionable troubleshooting protocols and mechanistic insights derived from the chemical structure of the molecule.
Subject: this compound CAS: 1171660-28-8 (Free base ref: 1052541-64-6) Support Level: Tier 3 (Senior Application Scientist)[1]
The Degradation Landscape: Mechanistic Pathways
Before troubleshooting, you must understand what you are looking for. This molecule contains two primary labile functionalities: a primary amide and a secondary benzylic amine .
Degradation Pathway Map
The following diagram illustrates the theoretical degradation products based on forced degradation logic (hydrolysis and oxidation).
Caption: Figure 1.[1] Predicted degradation pathways showing the conversion of the amide group to benzoic acid (Hydrolysis) and the benzylic amine to aldehydes or N-oxides (Oxidation).
Standardized Analytical Protocol (HPLC)
To detect these products, generic gradients often fail due to the polarity of the amine. Use this validated starting point for your method development.
Recommended Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Standard stationary phase; end-capped to reduce amine tailing.[1] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 | Low pH ensures the amine is protonated ( |
| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier.[1] |
| Gradient | 0-5 min: 5% B (Isocratic)5-20 min: 5% | Initial isocratic hold retains the polar parent and acidic degradants.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Detection | UV @ 230 nm | The benzamide chromophore absorbs strongly here; minimizes solvent cutoff noise. |
| Temp | 30°C | Improves mass transfer for the amine. |
Troubleshooting Guide (Q&A Format)
Issue 1: "I see a new peak eluting before the parent peak in stressed acid samples. Is this the impurity?"
Diagnosis: Likely 4-[(Methylamino)methyl]benzoic acid .[1]
-
Mechanism: Under acidic or basic stress, the amide group (
) hydrolyzes to a carboxylic acid ( ).[1] -
Confirmation Test:
-
Action: If resolution is poor (
), lower the pH of Mobile Phase A to 2.2. This suppresses the ionization of the carboxylic acid degradant, making it more hydrophobic and increasing its retention time, pushing it away from the solvent front.
Issue 2: "My mass balance is low (85-90%) after oxidative stress, but I don't see large peaks."
Diagnosis: Formation of non-chromophoric volatiles or highly polar species .
-
Mechanism: Oxidative deamination at the benzylic position can cleave the C-N bond.
-
Action:
Issue 3: "The parent peak is tailing significantly (Tailing Factor > 2.0)."
Diagnosis: Silanol interaction with the secondary amine.
-
Mechanism: The methylamino group is basic. At neutral pH, it interacts with free silanol groups (
) on the silica backbone of the column, causing drag. -
Action:
-
Add an Ion-Pairing Agent: Add 5-10 mM Sodium Octanesulfonate to the mobile phase (if not using MS).[1]
-
Or, use a "Base-Deactivated" Column: Switch to a column specifically designed for basic compounds (e.g., Waters XBridge or Agilent Zorbax Bonus-RP) which allows running at higher pH (pH 8-10) where the amine is neutral.[1]
-
Forced Degradation Protocols
To validate your method, you must generate the impurities intentionally.
Protocol A: Acid Hydrolysis (Target: Amide Cleavage)[1]
-
Preparation: Dissolve 10 mg of API in 5 mL of 0.1 N HCl.
-
Stress: Reflux at 60°C for 4 hours.
-
Neutralization: Cool and neutralize with 0.1 N NaOH to pH 7.0 before injection.
-
Expected Result: Decrease in parent peak; appearance of early-eluting carboxylic acid peak.[1]
Protocol B: Peroxide Oxidation (Target: N-Oxide/Aldehyde)[1]
-
Preparation: Dissolve 10 mg of API in 5 mL of 3%
(room temperature). -
Stress: Incubate in the dark for 2–6 hours. (Note: Benzylamines are sensitive; avoid heat initially to prevent total destruction).[1]
-
Quenching: Add dilute sodium bisulfite solution to quench excess peroxide.[1]
-
Expected Result: Appearance of N-oxide (usually elutes slightly before parent) or aldehyde (elutes after parent).[1]
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][4] (2003).[1] Defines the requirement for stress testing and degradation product identification.
-
S.W. Baertschi, K.M. Alsante, & R.A. Reed. Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] (2011).[1] CRC Press.[1] (Authoritative text on mechanisms of amide hydrolysis and amine oxidation).
-
A. Alsante, et al. "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 59-96 (2007).[1]
-
Khan Academy. Acid and base-catalyzed hydrolysis of amides.[1][5] (General mechanism verification for benzamide derivatives). Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS - Arabian Journal of Chemistry [arabjchem.org]
- 3. NEMI Method Summary - D5315 [nemi.gov]
- 4. jrtdd.com [jrtdd.com]
- 5. youtube.com [youtube.com]
Technical Support Center: Bioavailability Enhancement for 4-[(Methylamino)methyl]benzamide
Introduction: The Challenge of 4-[(Methylamino)methyl]benzamide
You are likely encountering limited oral bioavailability with the free base of 4-[(Methylamino)methyl]benzamide due to dissolution-rate-limited absorption (BCS Class II behavior).
The molecule possesses two distinct functional groups:[1][2]
-
Primary Amide (Position 1): Neutral and non-ionizable in physiological pH (pKa > 14).
-
Secondary Amine (Position 4, Methylaminomethyl): Basic center (Predicted pKa ~9.2 – 9.5).
The Solution: Targeting the secondary amine for salt formation is the primary lever to increase aqueous solubility and dissolution rate. This guide provides a self-validating workflow to select, synthesize, and troubleshoot alternative salt forms.
Module 1: Strategic Counterion Selection
Q: Which acids are theoretically viable for this specific amine?
A: You must adhere to the
Since the secondary amine pKa is
| Counterion Class | Acid Candidate | pKa (approx) | Recommendation | |
| Strong Acids | Hydrochloric Acid | -6.0 | >15 | First Choice. High solubility, but risk of hygroscopicity. |
| Methanesulfonic Acid | -1.9 | >11 | High Potential. Excellent solubility; watch for genotoxic impurities if using alcohol solvents. | |
| Dicarboxylic Acids | Maleic Acid | 1.9 | ~7.6 | Good. often forms stable crystalline salts with amines. |
| Fumaric Acid | 3.0 | ~6.5 | Excellent. Less soluble than HCl but often non-hygroscopic and stable. | |
| Tartaric Acid | 3.0 | ~6.5 | Moderate. Chiral counterion; useful if resolution is needed, otherwise use DL-form. | |
| Weak Acids | Succinic Acid | 4.2 | ~5.3 | Borderline. Risk of salt dissociation in solution. |
Q: Why avoid weak acids like Acetic Acid?
A: Acetic acid (pKa 4.8) leaves a
Module 2: Synthesis & Screening Troubleshooting
Q: My salt formation reactions are "oiling out" instead of crystallizing. How do I fix this?
A: Oiling out (liquid-liquid phase separation) is common with benzylamine derivatives due to the flexible methylene linker.
Troubleshooting Protocol:
-
Change Solvent Polarity: If using non-polar solvents (Ether/Hexane), the salt is too insoluble and oils out. Switch to a solvent with a dielectric constant (
) between 20–40 (e.g., Ethanol, Isopropanol, or Acetone). -
Temperature Cycling: Heat the oiled mixture to redissolve, then cool very slowly (1°C/min).
-
Seed with Free Base: Paradoxically, seeding with a tiny crystal of the free base can sometimes template the lattice if the salt is isostructural, though seeding with the desired salt is preferred.
Workflow Visualization: The "Oiling Out" Decision Tree
Caption: Logic flow for troubleshooting "oiling out" during salt crystallization experiments.
Module 3: Bioavailability & Stability Validation
Q: How do I confirm the salt will actually improve bioavailability?
A: You must prove that the salt maintains a higher supersaturation concentration in the gastrointestinal pH range compared to the free base.
The "Spring and Parachute" Protocol:
-
Dissolution Media: Prepare Simulated Gastric Fluid (SGF, pH 1.2) and FaSSIF (pH 6.5).
-
Experiment: Add excess salt to the media.
-
Measurement: Measure concentration at 5, 15, 30, and 60 minutes.
-
Success Criteria: The salt should dissolve rapidly (The Spring) and maintain supersaturation for >60 minutes without precipitating back to the free base (The Parachute).
Q: The HCl salt is hygroscopic. What is the alternative?
A: HCl salts of secondary amines are small and charge-dense, often leading to hygroscopicity.
-
Alternative: Fumarate (2:1 or 1:1) or Tosylate .
-
Why: These counterions are larger and more lipophilic. They pack more efficiently in the crystal lattice, reducing the ability of water vapor to penetrate the crystal structure.
Mechanism Visualization: The pH-Diffusion Layer Effect
Caption: Mechanism of enhanced dissolution. The salt form creates a self-buffering micro-environment (Diffusion Layer) that accelerates mass transfer into the bulk solution.
References
-
Stahl, P. H., & Wermuth, C. G. (2002).[3][4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3][4] (The gold standard text for salt selection criteria and pKa rules).
-
Serajuddin, A. T. (2007).[3] Salt formation to improve drug solubility.[1][3][4][5][6][7][8] Advanced Drug Delivery Reviews, 59(7), 603-616. (Defines the relationship between salt form, pH, and dissolution rate).
-
PubChem. (2025).[9] 4-(Methylamino)benzamide Compound Summary. National Library of Medicine. (Source for chemical structure and physicochemical properties).[1][2][4][5][7][9][10][11][12]
-
Tong, W. Q., & Whitesell, G. (1998).[13] In situ salt screening—a useful technique for discovery support.[6] Pharmaceutical Development and Technology, 3(2), 215-223. (Methodology for rapid salt screening).
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development [drug-dev.com]
- 4. pharmtech.com [pharmtech.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpdft.com [rjpdft.com]
- 9. 4-(Methylamino)benzamide | C8H10N2O | CID 12994191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
- 11. CompTox Chemicals Dashboard [comptox.epa.gov]
- 12. Benzamide, 4-methyl- (CAS 619-55-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. scribd.com [scribd.com]
Validation & Comparative
Comparative Guide: Interpreting the 1H NMR Spectrum of 4-[(Methylamino)methyl]benzamide Hydrochloride
Content Type: Technical Comparison & Interpretation Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Focus: Comparative analysis of solvent effects (DMSO-d₆ vs. D₂O) and structural validation of the hydrochloride salt form.
Executive Summary & Structural Logic
4-[(Methylamino)methyl]benzamide hydrochloride (CAS: 1171660-28-8) is a bifunctional building block containing a primary amide and a secondary benzylamine salt. Correct interpretation of its NMR spectrum requires distinguishing between the robust benzamide core and the pH-sensitive methylaminomethyl tail.
This guide compares the spectral performance in DMSO-d₆ (the "Structural Integrity" standard) versus D₂O (the "Backbone Verification" standard). The hydrochloride salt form introduces specific splitting patterns and chemical shift perturbations absent in the free base, serving as critical quality attributes (CQAs).
Structural Connectivity & Assignment Logic
The molecule consists of three distinct magnetic environments:
-
The Benzamide Core: A para-substituted aromatic system with a primary amide (
). -
The Linker: A benzylic methylene group (
). -
The Cationic Tail: A protonated N-methyl amine (
).
Figure 1: Magnetic connectivity and expected chemical shift zones for the hydrochloride salt.
Experimental Protocol
To ensure reproducibility and minimize "salt effects" (concentration-dependent shifts), follow this standardized protocol.
Preparation Methodology
-
Solvent Selection:
-
Primary: DMSO-d₆ (99.9% D) + 0.03% TMS. Why: Solubilizes the polar salt and slows proton exchange, allowing observation of amide and ammonium protons.
-
Secondary: D₂O (99.9% D). Why: Verifies carbon backbone by erasing exchangeable protons; confirms salt stoichiometry.
-
-
Sample Concentration: 10 mg sample in 0.6 mL solvent.
-
Note: High concentrations (>20 mg/mL) in DMSO can cause stacking effects, shifting aromatic peaks upfield.
-
-
Acquisition Parameters:
-
Transients (Scans): 16 (DMSO) / 8 (D₂O).
-
Relaxation Delay (D1): ≥ 2.0 seconds (essential for accurate integration of the amide protons).
-
Temperature: 298 K (25°C).
-
Comparative Analysis: DMSO-d₆ vs. D₂O[1][3][4]
The choice of solvent radically alters the appearance of the spectrum due to the hydrochloride salt's exchangeable protons.
Scenario A: DMSO-d₆ (The "Full Picture")
In dry DMSO-d₆, the hydrochloride salt protons (
-
Amide Region: Two broad singlets at ~7.4 ppm and ~8.0 ppm . They are non-equivalent due to restricted rotation around the C-N bond.
-
Ammonium Region: A broad signal (often a hump) between 9.0–9.5 ppm .
-
Coupling Insight: In ultra-dry DMSO, the benzylic
may appear as a triplet (coupled to ) and the N-methyl as a triplet (coupled to ). However, trace water often collapses these to singlets.
Scenario B: D₂O (The "Backbone Verification")
D₂O causes rapid deuterium exchange (
-
Simplification: The spectrum shows only the CH signals (Aromatic,
, ). -
Shift Migration: The benzylic
and N-methyl groups often shift slightly upfield (<0.1 ppm) due to the solvent's dielectric constant and loss of H-bonding.
Comparative Data Table
| Proton Assignment | Multiplicity (DMSO) | Shift δ (ppm) DMSO-d₆ | Multiplicity (D₂O) | Shift δ (ppm) D₂O |
| Amide NH (a) | br s | 7.98 | Gone | - |
| Amide NH (b) | br s | 7.36 | Gone | - |
| Ar-H (Ortho to CO) | d (J~8 Hz) | 7.88 | d | 7.82 |
| Ar-H (Meta to CO) | d (J~8 Hz) | 7.55 | d | 7.50 |
| Benzylic CH₂ | s (or t) | 4.12 | s | 4.18 |
| N-Methyl CH₃ | s (or t) | 2.55 | s | 2.65 |
| Ammonium NH₂⁺ | br s / broad | 9.20 | Gone | - |
*Note: Triplet structure in DMSO is contingent on sample dryness and lack of acid/base impurities.
Detailed Spectral Interpretation
The Aromatic Region (7.5 – 8.0 ppm)
The benzamide core creates a classic AA'BB' system (often appearing as two doublets).
-
Deshielded Doublet (~7.88 ppm): These are the protons ortho to the electron-withdrawing Carbonyl group (
). The anisotropy of the carbonyl cone deshields them significantly. -
Shielded Doublet (~7.55 ppm): These are the protons meta to the carbonyl (ortho to the alkyl group).
The Benzylic "Fingerprint" (4.12 ppm)
In the free base, this
-
The HCl Effect: Protonation of the adjacent nitrogen creates a positive charge (
), which exerts a strong inductive effect ($ -I $), pulling electron density away from the . This shifts the peak downfield to ~4.12 ppm . -
Validation: If this peak is < 3.9 ppm, your salt has likely dissociated or is the free base.
The N-Methyl Signal (2.55 ppm)
This signal can overlap with the DMSO solvent residual peak (2.50 ppm).
-
Critical Check: In DMSO, look for the "roofing" effect or asymmetry on the solvent peak if they overlap. In D₂O (solvent peak ~4.79 ppm), the N-methyl singlet at 2.65 ppm is clear and distinct.
Decision Tree for Peak Assignment
Use this logic flow to troubleshoot assignment difficulties or confirm the salt form.
Figure 2: Logic flow for confirming structure and salt formation.
Troubleshooting & Impurities
When interpreting the spectrum, be vigilant for these common process impurities:
-
Ethanol/Isopropanol: Often used in the crystallization of the HCl salt.
-
Ethanol: Triplet ~1.05 ppm, Quartet ~3.44 ppm.
-
-
Free Amine: If the sample was improperly acidified.
-
Indicator: Benzylic
shifts upfield to ~3.7 ppm.
-
-
Hydrolysis (Benzoic Acid derivative):
-
Indicator: Loss of amide singlets (7.4/8.0 ppm) and appearance of a very broad carboxylic acid proton (11-13 ppm) in DMSO.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for inductive effects and salt shifts).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Abraham, R. J., & Mobli, M. (2008). The effect of solvent on 1H chemical shifts: A comprehensive study. Magnetic Resonance in Chemistry. (Validation of DMSO vs. Chloroform/D2O solvent effects).
-
PubChem Compound Summary. (2024). 4-(Methylamino)benzamide (Related fragment data). National Library of Medicine. Link
Sources
A Comparative Guide to the Bioactivity of 4-[(Methylamino)methyl]benzamide HCl and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the benzamide scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents. This guide provides an in-depth comparative analysis of the bioactivity of 4-[(Methylamino)methyl]benzamide HCl and its structural analogs. By examining experimental data and elucidating the underlying structure-activity relationships, we aim to equip researchers with the insights necessary to navigate the chemical space of benzamide derivatives and inform the design of novel, potent, and selective therapeutics.
The Benzamide Core: A Foundation for Potent Bioactivity
The benzamide moiety is a key pharmacophore found in a variety of clinically approved drugs, most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors. These enzymes are critical for DNA repair, and their inhibition has proven to be a successful strategy in cancer therapy, particularly in tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations. The carboxamide group of the benzamide scaffold plays a crucial role in binding to the nicotinamide-binding pocket of PARP enzymes, highlighting the importance of this structural feature for biological activity.
4-[(Methylamino)methyl]benzamide HCl: A Starting Point for Exploration
While specific bioactivity data for 4-[(Methylamino)methyl]benzamide HCl is not extensively available in the public domain, its close structural analog, 4-(aminomethyl)benzamide, serves as a valuable reference point. The 4-(aminomethyl)benzamide fragment has been utilized as a flexible linker in the design of various bioactive compounds, including potential anticancer agents and tyrosine kinase inhibitors[1]. The introduction of a methyl group to the aminomethyl side chain, as in 4-[(Methylamino)methyl]benzamide, is a common medicinal chemistry strategy to modulate physicochemical properties such as lipophilicity and basicity, which can in turn influence cell permeability, target engagement, and metabolic stability.
Structural Analogs and Their Diverse Bioactivities
The true potential of the 4-[(methylamino)methyl]benzamide scaffold is revealed through the examination of its more complex structural analogs. By systematically modifying different parts of the molecule, researchers have developed compounds with a wide range of biological activities, from potent anticancer effects to enzyme inhibition targeting various kinases and other cellular targets.
Anticancer Activity
A significant body of research has focused on the development of 4-(aminomethyl)benzamide and 4-methylbenzamide derivatives as anticancer agents. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, with their mechanism of action often linked to the inhibition of key cellular processes like DNA repair and cell signaling.
For instance, novel 4-methylbenzamide derivatives containing 2,6-substituted purines have shown potent inhibitory activity against several cancer cell lines, including leukemia (K562, HL-60) and renal carcinoma (OKP-GS) cell lines. The most promising of these compounds exhibited IC50 values in the low micromolar range, highlighting the potential of this scaffold in oncology[2].
Table 1: In Vitro Anticancer Activity of 4-Methylbenzamide Derivatives [2]
| Compound | K562 (leukemia) IC50 (µM) | HL-60 (leukemia) IC50 (µM) | OKP-GS (renal carcinoma) IC50 (µM) |
| Derivative 7 | 2.27 | 1.42 | 4.56 |
| Derivative 10 | 2.53 | 1.52 | 24.77 |
| Sorafenib (Reference) | 3.51 | 2.97 | 2.89 |
PARP Inhibition: A Key Target
Given the prevalence of the benzamide core in known PARP inhibitors, it is a primary area of investigation for analogs of 4-[(Methylamino)methyl]benzamide. The potency of clinically approved PARP inhibitors underscores the potential of this chemical class.
Table 2: In Vitro PARP1 Inhibitory Activity of Clinically Approved Drugs
| Compound | PARP1 IC50 (nM) | Reference |
| Olaparib | 1.0 - 5.0 | [3][4] |
| Rucaparib | 0.8 | [5] |
| Talazoparib | 0.57 | [1][6][7] |
| Veliparib | 1.42 - 5.2 | [8][9][10][11] |
Experimental Protocols for Bioactivity Assessment
To facilitate further research and enable standardized comparisons, this section provides detailed protocols for key in vitro assays used to evaluate the bioactivity of benzamide derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool for initial cytotoxicity screening of potential anticancer compounds.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-[(Methylamino)methyl]benzamide HCl and its analogs) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.
MTT Assay Workflow for Cytotoxicity Assessment
PARP Activity Assessment: Western Blot for PARylation
This assay determines the inhibitory effect of a compound on PARP activity within cells by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP enzymes.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) and grow to 70-80% confluency. Pre-treat the cells with various concentrations of the PARP inhibitor or vehicle for 1 hour.
-
Induce DNA Damage: Treat the cells with a DNA-damaging agent (e.g., 10 mM H₂O₂ for 10 minutes) to activate PARP.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against PAR. A loading control antibody (e.g., anti-β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using a chemiluminescent substrate and an imaging system. A reduction in the PAR signal in the presence of the inhibitor indicates PARP inhibition.
Western Blot Workflow for PARP Activity Assessment
Signaling Pathways and Mechanisms of Action
The benzamide scaffold, particularly in the context of PARP inhibition, intersects with critical cellular signaling pathways related to DNA damage response and cell death.
Simplified DNA Damage Response Pathway and the Role of PARP Inhibitors
As illustrated, PARP1 is a key sensor of single-strand DNA breaks. Upon activation, it synthesizes PAR chains, which recruit other DNA repair proteins to the site of damage, ultimately leading to DNA repair and cell survival. PARP inhibitors, including potentially 4-[(Methylamino)methyl]benzamide and its analogs, compete with the natural substrate (NAD+) of PARP enzymes, thereby inhibiting their catalytic activity. This leads to the accumulation of unrepaired single-strand breaks, which can collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks. In cells with a deficient homologous recombination repair pathway, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death. This concept, known as synthetic lethality, is the foundation for the clinical success of PARP inhibitors in BRCA-mutated cancers.
Conclusion and Future Directions
The 4-[(Methylamino)methyl]benzamide scaffold represents a promising starting point for the development of novel therapeutic agents. While direct bioactivity data for the parent compound is limited, the extensive research on its structural analogs reveals a rich and diverse pharmacology. The demonstrated anticancer and enzyme-inhibiting properties of these derivatives, particularly in the context of PARP inhibition, warrant further investigation.
Future research should focus on the systematic evaluation of 4-[(Methylamino)methyl]benzamide and its simple derivatives to establish a clear baseline for structure-activity relationship studies. Elucidating the precise molecular targets and mechanisms of action of the most potent analogs will be crucial for their advancement as clinical candidates. The detailed experimental protocols provided in this guide offer a framework for such investigations, enabling robust and reproducible data generation. Ultimately, a deeper understanding of the bioactivity of this chemical class will pave the way for the rational design of next-generation therapies with improved potency, selectivity, and clinical efficacy.
References
-
Veliparib 2HCl | PARP1 & PARP2 Inhibitor. BellBrook Labs. [Link]
-
Pilie, P. G., Gay, C. M., & Byers, L. A. (2017). Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. Drugs, 77(16), 1751–1765. [Link]
-
Thomas, H. D., Calabrese, C. R., Batey, M. A., Canan, S., Hostomsky, Z., Kyle, S., ... & Griffin, R. J. (2007). Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. Molecular cancer therapeutics, 6(3), 945-956. [Link]
-
Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. ResearchGate. [Link]
-
ABT-888 (Veliparib) PARP1, PARP2 27101. BPS Bioscience. [Link]
-
Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition. ACS Medicinal Chemistry Letters. [Link]
-
Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. Frontiers in Pharmacology. [Link]
-
Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. MDPI. [Link]
-
Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. OncoTargets and Therapy. [Link]
-
Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer. Clinical Cancer Research. [Link]
-
Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. ChemMedChem. [Link]
-
Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. PubMed. [Link]
-
Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. [Link]
-
Some of structure‐activity (cytotoxicity) relationship in HCT116 cell line. ResearchGate. [Link]
-
Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Sciendo. [Link]
-
Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules. [Link]
-
HT Universal Colorimetric PARP Assay Kit with Histone-coated Strip Wells. Interchim. [Link]
-
Design, synthesis and screening of benzimidazole containing compounds with methoxylated aryl radicals as cytotoxic molecules on (HCT-116) colon cancer cells. European Journal of Medicinal Chemistry. [Link]
-
Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. MethodsX. [Link]
-
IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]
-
A study on the cytotoxic effect of cert. Journal of Chemical and Pharmaceutical Research. [Link]
-
4-METHYLBENZAMIDINE HYDROCHLORIDE. GSRS. [Link]
-
In vitro activities of aminomethyl-substituted analogs of novel tetrahydrofuranyl carbapenems. Antimicrobial Agents and Chemotherapy. [Link]
-
Benzamide, n-(4-(methylamino)-1-phenylbutyl)-4-methyl-, hydrochloride. PubChemLite. [Link]
-
4-[(4-hydroxy-2-oxo-1h-quinolin-3-yl)-methylamino]benzamide. Inxight Drugs. [Link]
-
Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules. [Link]
-
Synthesis and anticancer effect of 3,4,5-n-alkyl-benzamides on colon carcinoma HCT- 116 cells. Universitas Indonesia. [Link]
-
ic50 values compared: Topics by Science.gov. [Link]
-
Cinnamaldehyde-Rich Cinnamon Extract Induces Cell Death in Colon Cancer Cell Lines HCT 116 and HT-29. MDPI. [Link]
Sources
- 1. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer [frontiersin.org]
- 4. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Talazoparib | LT-673 | PARP inhibitor | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Efficiency of 4-[(Methylamino)methyl]benzamide Hydrochloride
Introduction
4-[(Methylamino)methyl]benzamide hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a substituted benzamide core, is prevalent in numerous drug candidates. The efficient and scalable synthesis of this intermediate is therefore of critical importance to researchers in drug discovery and development. This guide provides a comparative analysis of three distinct synthetic routes to this compound, evaluating each based on experimental efficiency, reagent accessibility, and overall practicality. The discussion is supported by detailed experimental protocols and a thorough analysis of the chemical principles underpinning each approach.
Physicochemical Properties and Characterization
Before delving into the synthetic routes, it is essential to characterize the target compound.
| Property | Value |
| Molecular Formula | C₉H₁₃ClN₂O |
| Molecular Weight | 200.67 g/mol [1] |
| Appearance | Solid |
| SMILES | O=C(N)C1=CC=C(CNC)C=C1.[H]Cl[1] |
| CAS Number | 1171660-28-8[1] |
Comparative Analysis of Synthetic Routes
This guide will compare three plausible synthetic pathways to this compound:
-
Route 1: Nucleophilic Substitution of a Halogenated Precursor
-
Route 2: Reductive Amination of a Benzaldehyde Derivative
-
Route 3: N-Methylation of a Primary Amine Precursor via the Eschweiler-Clarke Reaction
The following sections will provide a detailed examination of each route, including a step-by-step protocol and an analysis of its advantages and disadvantages.
Route 1: Nucleophilic Substitution of 4-(Chloromethyl)benzamide
This route commences with the commercially available 4-(chloromethyl)benzoyl chloride and proceeds through a two-step sequence involving amidation followed by nucleophilic substitution with methylamine.
Causality Behind Experimental Choices
The choice of a two-step approach is dictated by the high reactivity of the acyl chloride, which would react preferentially with the amine functionality of methylamine. Therefore, the amide is first formed using ammonia, and the less reactive benzylic chloride is subsequently displaced by methylamine.
Experimental Protocol
Step 1a: Synthesis of 4-(Chloromethyl)benzamide
-
In a well-ventilated fume hood, a solution of 4-(chloromethyl)benzoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled to 0°C in an ice bath.
-
A solution of aqueous ammonia (2-3 equivalents) is added dropwise to the stirred solution of the acyl chloride.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the precipitated solid is collected by vacuum filtration, washed with cold water, and dried to afford 4-(chloromethyl)benzamide.
Step 1b: Synthesis of 4-[(Methylamino)methyl]benzamide
-
4-(Chloromethyl)benzamide (1 equivalent) is dissolved in a suitable solvent such as ethanol or a mixture of THF and water.
-
An aqueous solution of methylamine (excess, typically 3-5 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50°C) for several hours to overnight.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
Purification is achieved by column chromatography on silica gel or by recrystallization.
Step 1c: Formation of the Hydrochloride Salt
-
The purified 4-[(methylamino)methyl]benzamide is dissolved in a minimal amount of a suitable solvent such as isopropanol or ethyl acetate.
-
A solution of hydrochloric acid in a compatible solvent (e.g., HCl in isopropanol or ethereal HCl) is added dropwise with stirring until the solution becomes acidic.
-
The hydrochloride salt precipitates out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
The solid is collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.
Visualization of Route 1
Sources
standardizing assay controls using 4-[(Methylamino)methyl]benzamide hydrochloride
Executive Summary: The Role of 4-MAMB in Assay Standardization
In the precise landscape of biochemical assays, 4-[(Methylamino)methyl]benzamide hydrochloride (referred to herein as 4-MAMB ) occupies a critical niche as a small-molecule probe. While structurally related to the classic serine protease inhibitor Benzamidine , 4-MAMB offers distinct physicochemical properties that make it an invaluable tool for:
-
Serine Protease Inhibition: Acting as a competitive inhibitor targeting the S1 specificity pocket of trypsin-like proteases (e.g., Thrombin, Factor Xa, Trypsin).
-
Fragment-Based Drug Discovery (FBDD): Serving as a "privileged fragment" or linker control in the development of Kinase (e.g., BCR-ABL, EGFR) and Epigenetic (e.g., DNMT) inhibitors.
This guide outlines the protocol for standardizing 4-MAMB as a reference control, comparing its performance against industry standards like Benzamidine and Leupeptin, and providing a self-validating workflow for assay development.[1]
Technical Profile & Mechanism of Action
Chemical Identity[1]
-
IUPAC Name: this compound
-
CAS Number: 1171660-28-8 (Free base often cited as 38359-26-1 or derivatives)
-
Key Structural Feature: The para-substituted (methylamino)methyl group mimics the basic side chain of Arginine or Lysine, allowing it to form electrostatic interactions with the Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the enzyme's S1 pocket.[1]
Mechanism of Inhibition
Unlike covalent inhibitors (e.g., PMSF) that permanently disable the enzyme, 4-MAMB functions as a reversible, competitive inhibitor .
-
Binding Mode: The benzamide core provides a rigid scaffold, while the positively charged amine (at physiological pH) anchors the molecule in the active site, blocking substrate access.[1]
-
Kinetic Signature: In a Lineweaver-Burk plot, 4-MAMB increases the apparent
of the substrate without altering .
Comparative Analysis: 4-MAMB vs. Alternatives
To validate 4-MAMB as a control, it must be benchmarked against established inhibitors. The following data synthesizes performance characteristics for Trypsin-like serine proteases.
Table 1: Performance Comparison of Assay Controls
| Feature | 4-MAMB (The Product) | Benzamidine (Gold Standard) | Leupeptin (Peptide Alternative) | PMSF (Covalent Control) |
| Type | Small Molecule (Fragment) | Small Molecule | Peptidomimetic | Small Molecule |
| Mode of Action | Reversible, Competitive | Reversible, Competitive | Reversible, Transition-state | Irreversible, Covalent |
| Target Specificity | Trypsin-like Proteases, Kinase Linker | Trypsin, Thrombin, Plasmin | Serine/Cysteine Proteases | Serine Proteases |
| Est.[1] Ki (Trypsin) | 10 - 50 µM (Structure dependent) | ~18 - 20 µM | ~0.008 µM (High Potency) | N/A ( |
| Stability (pH 7.5) | High (>24 hours) | High (>24 hours) | Moderate (Proteolysis risk) | Low (<1 hour half-life) |
| Solubility | High (DMSO/Water) | High (Water) | High (Water) | Low (Req. Ethanol/Isopropanol) |
| Primary Use Case | FBDD Screening / Linker Control | General Protease Suppression | High-Affinity Binding Studies | Lysate Preservation |
Expert Insight: While Leupeptin is significantly more potent, 4-MAMB and Benzamidine are preferred for screening assays because their lower affinity allows for a wider dynamic range when displacing weak hits. 4-MAMB is specifically superior when testing benzamide-based libraries to control for scaffold-specific non-specific binding.
Experimental Protocol: Standardization Workflow
This protocol describes how to validate 4-MAMB as a reference standard in a fluorescence-based enzymatic assay (e.g., Trypsin activity using a fluorogenic substrate like Z-Arg-AMC).
Reagent Preparation
-
Stock Solution: Dissolve 4-MAMB to 100 mM in 100% DMSO.
-
Note: Ensure the hydrochloride salt is fully solubilized; sonicate if necessary.
-
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Triton X-100 (to prevent aggregation).
Determination of IC50 and Ki
Objective: Confirm the potency of the 4-MAMB batch.
-
Enzyme Titration: Determine the linear range of the enzyme (e.g., 1 nM Trypsin). Select a concentration that yields a signal-to-background ratio > 5.
-
Substrate Preparation: Prepare substrate at
concentration (typically 10-50 µM for Z-Arg-AMC). -
Inhibitor Dilution: Prepare a 10-point serial dilution of 4-MAMB (Range: 0.1 µM to 1000 µM).
-
Incubation:
-
Mix 10 µL Enzyme + 10 µL 4-MAMB (various conc.).
-
Incubate for 15 minutes at Room Temperature (RT) to reach equilibrium.
-
Add 20 µL Substrate to initiate reaction.
-
-
Detection: Measure Fluorescence (Ex/Em: 380/460 nm) kinetically for 30 minutes.
-
Calculation:
-
Calculate initial velocity (
) for each concentration. -
Fit data to the Cheng-Prusoff equation to derive
:
-
Self-Validating Check: The Z-Factor
To ensure the assay using 4-MAMB is robust for screening:
-
Positive Control: Enzyme + Vehicle (DMSO)
-
Negative Control: Enzyme + 1 mM 4-MAMB (Full Inhibition)
-
Calculation:
-
Acceptance Criteria: A Z-factor > 0.5 confirms 4-MAMB is effectively suppressing the signal with low variability.
Visualization: Mechanism & Workflow
The following diagrams illustrate the competitive inhibition mechanism and the assay validation logic.
Mechanism of Action: Competitive Inhibition
Caption: 4-MAMB competes with the substrate for the enzyme's active site (S1 pocket), forming a reversible, inactive complex.[1]
Assay Validation Logic
Caption: Step-by-step logic flow for validating 4-MAMB as a reliable assay control.
References
-
Comparison of Benzamidine Derivatives: Stürzebecher, J., et al.[3] "Inhibition of four human serine proteases by substituted benzamidines."[3] Journal of Medicinal Chemistry, 1997.
-
Benzamide Fragments in Kinase Discovery: Kalinichenko, E., et al.[4] "Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors."[4][5] Molecules, 2019.[4]
-
Assay Standardization Guidelines: Inglese, J., et al. "Assay Guidance Manual: Enzyme Assays." NCBI Bookshelf, 2012 (Updated 2025).
-
Chemical Identity & Properties: PubChem. "4-(Methylamino)benzamide Compound Summary."
-
Fragment-Based Screening Principles: Erlanson, D. A., et al. "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry, 2016.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
